molecular formula C11H14N2O B12599738 N-[3-(Cyclopropylamino)phenyl]acetamide CAS No. 884343-73-1

N-[3-(Cyclopropylamino)phenyl]acetamide

Cat. No.: B12599738
CAS No.: 884343-73-1
M. Wt: 190.24 g/mol
InChI Key: IPTZRVQFSJMVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Cyclopropylamino)phenyl]acetamide is a chemical compound for research and development. It belongs to the class of organic compounds known as N-arylacetamides, which feature an acetamide group conjugated to a phenyl ring . This core structure is found in compounds with a range of pharmacological activities and is a valuable scaffold in medicinal chemistry . For instance, structurally similar N-phenylacetamide derivatives have been investigated for their potential as anticonvulsant agents, showing activity in models like the maximal electroshock (MES) test . Other analogs with different amine substitutions on the phenyl ring are used in various chemical applications . The mechanism of action for research compounds in this class can vary significantly with the specific substitution pattern on the core structure. Some related compounds are designed to interact with neurological targets . Researchers value this chemotype for exploring structure-activity relationships (SAR) in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

884343-73-1

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-[3-(cyclopropylamino)phenyl]acetamide

InChI

InChI=1S/C11H14N2O/c1-8(14)12-10-3-2-4-11(7-10)13-9-5-6-9/h2-4,7,9,13H,5-6H2,1H3,(H,12,14)

InChI Key

IPTZRVQFSJMVAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2CC2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-[3-(Cyclopropylamino)phenyl]acetamide: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of N-[3-(Cyclopropylamino)phenyl]acetamide, a pivotal chemical intermediate in the landscape of modern drug discovery and development. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, synthesis, characterization, and critical role as a building block for complex active pharmaceutical ingredients (APIs).

Core Molecular Profile

N-[3-(Cyclopropylamino)phenyl]acetamide, identified by its CAS Number 884343-73-1, is a substituted acetanilide derivative. Its structure incorporates a central phenyl ring functionalized with both an acetamide group and a cyclopropylamine moiety. This unique combination of functional groups makes it a versatile synthon for constructing more elaborate molecular architectures.

Physicochemical and Structural Data

A summary of the core properties of N-[3-(Cyclopropylamino)phenyl]acetamide is presented below. While extensive experimental data on this specific intermediate is not broadly published, the provided information is based on established chemical databases and predictive modeling from analogous structures.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄N₂O[1]
Molecular Weight 190.246 g/mol [1]
Exact Mass 190.11061 g/mol [1]
IUPAC Name N-[3-(Cyclopropylamino)phenyl]acetamide
Common Synonyms m-(Cyclopropylamino)acetanilide[1]
CAS Number 884343-73-1[1]
Predicted Physical State Solid (crystalline powder)Inferred from analogs[2]
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.Inferred from analogs[2]

Synthesis and Mechanistic Insights

The synthesis of N-[3-(Cyclopropylamino)phenyl]acetamide is typically achieved through a standard nucleophilic acyl substitution reaction. The most direct and industrially scalable approach involves the acylation of 3-(cyclopropylamino)aniline with a suitable acetylating agent.

Proposed Synthetic Workflow

The following protocol outlines a robust and reproducible method for the laboratory-scale synthesis of the title compound.

Reaction Scheme:

Synthesis_Workflow reactant1 3-(Cyclopropylamino)aniline mix Reaction Mixture Stir at 0°C to RT reactant1->mix reactant2 Acetic Anhydride or Acetyl Chloride reactant2->mix base Base (e.g., Pyridine or Et3N) in Aprotic Solvent (e.g., DCM) base->mix product N-[3-(Cyclopropylamino)phenyl]acetamide mix->product

Caption: Proposed synthesis of N-[3-(Cyclopropylamino)phenyl]acetamide.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask charged with 3-(cyclopropylamino)aniline (1.0 eq) and a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (Et₃N) or pyridine (1.2 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath to moderate the reaction exotherm.

  • Addition of Acetylating Agent: Add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the cooled solution. The choice of acetylating agent is critical; acetyl chloride is more reactive, while acetic anhydride is often easier to handle and its byproduct, acetic acid, can be readily removed.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield the pure N-[3-(Cyclopropylamino)phenyl]acetamide.

Causality and Trustworthiness: This protocol represents a self-validating system. The use of a base is crucial to neutralize the HCl or acetic acid byproduct, driving the equilibrium towards the product. Monitoring by TLC provides in-process control, ensuring the reaction has gone to completion before initiating the work-up, thereby maximizing yield and purity.

Spectroscopic and Analytical Characterization

Characterization of the final product is essential to confirm its identity and purity. While specific spectra for this compound are not publicly available, the expected spectroscopic data can be reliably predicted based on its structure and data from analogous N-phenylacetamide derivatives.[3][4][5][6][7]

Technique Expected Observations
¹H NMR - Aromatic Protons: Multiplets in the range of δ 6.5-7.5 ppm. - Amide Proton (N-H): A broad singlet typically > δ 8.0 ppm. - Acetyl Protons (-COCH₃): A sharp singlet around δ 2.1 ppm. - Cyclopropyl Protons: Multiplets in the upfield region, typically between δ 0.5-1.0 ppm for the CH₂ groups and a multiplet for the CH proton.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the range of δ 168-172 ppm. - Aromatic Carbons: Multiple signals between δ 110-150 ppm. - Acetyl Carbon (-CH₃): A signal around δ 24 ppm. - Cyclopropyl Carbons: Signals in the upfield region, typically < δ 35 ppm.
IR Spectroscopy - N-H Stretch: A sharp to moderately broad band around 3300 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹. - N-H Bend (Amide II): A band around 1530-1550 cm⁻¹. - C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z = 190. - Key Fragments: Expect fragmentation patterns corresponding to the loss of the acetyl group or cleavage of the cyclopropyl ring.

Application in Drug Development

N-[3-(Cyclopropylamino)phenyl]acetamide serves as a crucial intermediate, or building block, for the synthesis of highly complex and biologically active molecules. Its designation as a "Bulk Drug Intermediate" signifies its use in the scalable synthesis of APIs.[1]

A prominent example of its application is in the synthesis of MEK (mitogen-activated protein kinase kinase) inhibitors for oncology. The core structure of N-[3-(Cyclopropylamino)phenyl]acetamide is found within potent therapeutic agents like N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide.[8] In this context, the acetamide group provides a key interaction point within the target protein's binding site, while the cyclopropylamino-phenyl moiety serves as a scaffold for further chemical elaboration.

The logical flow from this intermediate to a final API is illustrated below.

API_Synthesis_Logic start Commercially Available Starting Materials intermediate N-[3-(Cyclopropylamino)phenyl]acetamide (Key Intermediate) start->intermediate Initial Synthesis elaboration Multi-step Chemical Elaboration & Cyclization intermediate->elaboration Scaffold for Further Reactions api Complex Active Pharmaceutical Ingredient (API) (e.g., MEK Inhibitor) elaboration->api

Caption: Role of the intermediate in API synthesis workflow.

Safety, Handling, and Storage

As with any laboratory chemical, N-[3-(Cyclopropylamino)phenyl]acetamide should be handled with care, following established safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.[1]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of N-[3-(Cyclopropylamino)phenyl]acetamide for professionals in the pharmaceutical sciences. Its well-defined structure and versatile reactivity ensure its continued importance as a key intermediate in the development of novel therapeutics.

References

  • Pharmaceutical composition. US9155706B2.
  • Supporting Information for a scientific publication detailing general procedures for amide synthesis and characterization. [Link]

  • Supporting Information from a scientific publication providing examples of amide synthesis and spectral data. Semantic Scholar. [Link]

  • Acetamide, N-phenyl- physicochemical data. NIST WebBook. [Link]

  • Acetamide derivatives, preparation method and application thereof. CN101962388A.
  • N-[3-(cyclopropylmethylamino)phenyl]acetamide entry. PubChem. [Link]

  • N,N-Diphenylacetamide entry. PubChem. [Link]

  • Acetamide, N-phenyl- IR spectrum. NIST WebBook. [Link]

  • Acetamide compounds, their process and pharmaceutical application. WO2012020357A1.
  • N-Phenylacetamide physicochemical properties. ChemBK. [Link]

  • Acetamide, N-phenyl- mass spectrum. NIST WebBook. [Link]

  • Synthesis of N-[3-(Diethylamino)Propyl]-4-Phenyl-1H-Pyrazole-1-Acetamide. [Link]

  • NMR SPECTRA OF CHAPTER 1. AIR Unimi. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Technical Whitepaper: Synthesis, Structural Mechanics, and Application of 3'-Cyclopropylaminoacetanilide in RTK Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the design of small-molecule inhibitors requires precise structural tuning to achieve high binding affinity and metabolic stability. 3'-Cyclopropylaminoacetanilide (also known as N-[3-(cyclopropylamino)phenyl]acetamide) serves as a critical synthetic intermediate in the development of 4-(4-pyrazolyloxy)quinazoline derivatives[1]. These quinazoline scaffolds are potent inhibitors of Receptor Tyrosine Kinases (RTKs), specifically targeting Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF) pathways to suppress pathological tumor angiogenesis[1].

This whitepaper provides an in-depth mechanistic guide to the synthesis of 3'-cyclopropylaminoacetanilide, detailing the causality behind the reductive amination strategy, self-validating experimental protocols, and the compound's downstream application in drug discovery.

Structural Chemistry & Molecular Rationale

The architecture of 3'-cyclopropylaminoacetanilide consists of an acetanilide core with a secondary cyclopropylamine group at the meta (3') position.

Why the Cyclopropyl Group? In medicinal chemistry, substituting a linear alkyl or isopropyl group with a cyclopropyl ring introduces unique physicochemical properties:

  • Conformational Rigidity: The cyclopropyl ring restricts the rotational degrees of freedom of the secondary amine, locking the molecule into a bioactive conformation that enhances target receptor binding.

  • Metabolic Stability: The high s-character of the C-H bonds in the cyclopropyl ring makes it significantly more resistant to cytochrome P450-mediated oxidative dealkylation compared to standard alkyl groups.

  • Lipophilic Efficiency: It provides increased lipophilicity without a massive increase in molecular weight, improving cellular permeability.

Synthetic Strategy: Overcoming Cyclopropylation Barriers

Direct alkylation of primary amines using cyclopropyl halides (e.g., cyclopropyl bromide) via an SN2 mechanism is notoriously ineffective. The transition state of an SN2 reaction requires sp2 hybridization at the reacting carbon, which forces the bond angles toward 120°. In a three-membered ring, this induces insurmountable ring strain (Baeyer strain), effectively halting the reaction.

The Cyclopropanone Equivalent Solution To bypass this barrier, researchers utilize a reductive amination strategy employing (1-ethoxycyclopropyloxy)trimethylsilane [1]. This reagent acts as a stable cyclopropanone equivalent. Under mildly acidic conditions, it forms a highly reactive cyclopropyl iminium intermediate with 3'-aminoacetanilide, which is subsequently reduced to the target secondary amine.

SynthesisWorkflow A 3'-Aminoacetanilide (Primary Amine) C Cyclopropyl Iminium Intermediate A->C AcOH, MeOH Mol Sieves (3Å) B (1-Ethoxycyclopropyloxy) trimethylsilane B->C in situ deprotection E 3'-Cyclopropylaminoacetanilide (Target Compound) C->E Reductive Amination D Sodium Cyanoborohydride (Mild Reductant) D->E Hydride Transfer

Figure 1: Reductive amination workflow utilizing a cyclopropanone equivalent.

Self-Validating Experimental Protocol

The following methodology outlines the synthesis of 3'-cyclopropylaminoacetanilide, engineered with built-in validation checkpoints to ensure protocol integrity[1].

Phase 1: Iminium Formation
  • Initial Charge: To a flame-dried round-bottom flask, add 3'-aminoacetanilide (0.5 g).

  • Solvent & Catalyst Addition: Suspend the starting material in Methanol (15 mL) and add Acetic Acid (1.9 mL).

    • Causality: The acetic acid lowers the pH to ~4-5. This mild acidity is required to protonate the intermediate hemiaminal, facilitating the elimination of water to form the reactive iminium ion.

  • Water Sequestration: Add activated 3Å Molecular Sieves (0.5 g).

    • Causality: Imine formation is a reversible equilibrium. The molecular sieves act as a thermodynamic sink, physically trapping the generated water and driving the reaction forward.

  • Reagent Addition: Add (1-ethoxycyclopropyloxy)trimethylsilane (0.736 mL) and stir at ambient temperature for 30 minutes[1].

    • Self-Validation Checkpoint: Before proceeding, analyze an aliquot via TLC (Thin Layer Chromatography). The disappearance of the primary amine spot (visualized via ninhydrin stain) confirms complete conversion to the iminium intermediate.

Phase 2: Selective Reduction
  • Hydride Transfer: Add Sodium Cyanoborohydride (NaBH3CN, 0.943 g) to the reaction mixture[1].

    • Causality: NaBH3CN is explicitly chosen over Sodium Borohydride (NaBH4) because it is stable in acidic media and highly chemoselective. It will reduce the highly electrophilic iminium ion without touching the acetanilide carbonyl group.

  • Reflux: Heat the resultant mixture to reflux for 16 hours to ensure complete conversion[1].

Phase 3: Workup & Purification
  • Filtration: Cool the mixture to ambient temperature and filter through a Celite pad to remove the molecular sieves[1].

  • Concentration: Evaporate the filtrate under reduced pressure to remove the methanol and acetic acid.

  • Chromatography: Purify the crude residue via silica gel column chromatography using a 3:1 mixture of methylene chloride and ethyl acetate as the eluent[1].

  • Yield: Isolation yields approximately 0.18 g of 3'-cyclopropylaminoacetanilide as a purified solid[1].

Quantitative Analytical Data

To validate the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized. The following table summarizes the 1H NMR data, confirming the successful installation of the cyclopropyl group while maintaining the acetanilide core[1].

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
1H 0.51multiplet (m)2HCyclopropyl CH2
1H 0.73multiplet (m)2HCyclopropyl CH2
1H 2.16singlet (s)3HAcetyl CH3 (Acetanilide core)
1H 2.42multiplet (m)1HCyclopropyl CH (methine)
1H 4.30broad singlet (br s)1HSecondary Amine NH
1H 6.53multiplet (m)1HAromatic CH
1H 6.70multiplet (m)1HAromatic CH
1H 7.10multiplet (m)2HAromatic CH
1H 7.16singlet (s)1HAromatic CH

Table 1: 1H NMR spectral data for 3'-Cyclopropylaminoacetanilide. Solvent: CDCl3. Data acquired at ambient temperature[1].

Application in Oncology: RTK Inhibition

Once synthesized, 3'-cyclopropylaminoacetanilide undergoes further structural elaboration to form 4-(4-pyrazolyloxy)quinazoline derivatives[1]. These advanced molecules function as potent inhibitors of the Receptor Tyrosine Kinase (RTK) sub-family, specifically targeting the kinase insert domain-containing receptor (KDR/Flk-1) and fms-like tyrosine kinase receptors (Flt-1/Flt-4)[1].

By competitively binding to the ATP-binding pocket of these kinases, the quinazoline derivatives disrupt the intracellular signaling cascade initiated by VEGF and PDGF[1]. This prevents endothelial cell proliferation and migration, effectively starving the tumor by halting pathological angiogenesis[1].

SignalingPathway L PDGF / VEGF Ligands (Pro-angiogenic Factors) R Receptor Tyrosine Kinases (PDGFR / VEGFR) L->R Ligand Binding K Intracellular Kinase Cascade (MAPK / PI3K Signaling) R->K Phosphorylation I Quinazoline Derivative (Target Drug) I->R Competitive Inhibition E Endothelial Cell Proliferation & Migration K->E Signal Transduction A Pathological Angiogenesis (Tumor Vascularization) E->A Phenotypic Response

Figure 2: Mechanism of action for quinazoline-based RTK inhibitors targeting tumor angiogenesis.

References

  • Title: Quinazoline derivatives for use against cancer (US Patent App. US20090036474A1)

Sources

Strategic Design of Cyclopropylamino-Phenyl Acetamide Inhibitors: From Allosteric Modulation to Metabolic Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Small Molecule Inhibitors Containing Cyclopropylamino-Phenyl Acetamide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Pharmacophore Architecture

The cyclopropylamino-phenyl acetamide scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the kinase inhibitor space. This architecture couples the conformational rigidity and lipophilicity of a cyclopropylamine group with the hydrogen-bonding versatility of a phenyl acetamide moiety.

While the cyclopropyl group often serves to fill hydrophobic pockets (e.g., the ATP-binding site or allosteric clefts) with metabolic resilience superior to ethyl or isopropyl groups, the phenyl acetamide "tail" frequently acts as a solvent-front interactor or a critical anchor for water-mediated hydrogen bonding networks.

This guide analyzes two distinct applications of this scaffold:

  • Allosteric MEK Inhibition (Trametinib): Where the acetamide drives interfacial binding between MEK and its chaperone KSR.[1]

  • ATP-Competitive CK2 Inhibition (Pyrazolo[1,5-a]pyrimidines): Where the scaffold faces unique metabolic challenges (GST conjugation) requiring advanced lead optimization strategies.

Structural Biology & Mechanism of Action[2]

The "Interface" Binder: Trametinib (MEK1/2)

Trametinib (Mekinist) is the archetype of this class. Unlike Type I inhibitors that target the ATP pocket, Trametinib binds to an allosteric pocket adjacent to the ATP site. Recent crystallographic studies reveal that the phenyl acetamide moiety is not merely a solubilizing group but a critical structural determinant for "interfacial" binding.

  • Cyclopropyl Role: The N3-cyclopropyl group on the pyrimidinone core occupies a small, hydrophobic pocket defined by Val127 and Met143 (MEK1), locking the inhibitor in a bioactive conformation.

  • Phenyl Acetamide Role: The terminal acetamide group stacks between Ile216 (MEK1) and Ala825 (KSR1) or Pro878 (KSR2).[1][2] This interaction stabilizes the MEK-KSR complex, effectively "gluing" the kinase in an inactive state.

The ATP-Competitive Binder: CK2 Inhibitors

In the development of chemical probes for Casein Kinase 2 (CSNK2A), the scaffold (R)-N-(5-((3-Cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)-phenyl)acetamide utilizes the motif differently:

  • Cyclopropyl Role: Attached at the 7-position of the pyrazolo[1,5-a]pyrimidine, it fits into the ribose-binding pocket.

  • Phenyl Acetamide Role: The acetamide carbonyl coordinates with a conserved water molecule, which bridges to the backbone NH of Asp175 (DFG motif), enforcing selectivity.

Visualization of Interaction Logic

InhibitorLogic cluster_MEK Allosteric MEK (Trametinib) cluster_CK2 ATP-Competitive CK2 (PZP Probe) Scaffold Cyclopropylamino-Phenyl Acetamide Cyclo_MEK Cyclopropyl: Occupies Hydrophobic Pocket (Val127/Met143) Scaffold->Cyclo_MEK Conformational Lock Acet_MEK Phenyl Acetamide: Interfacial Stacking (MEK-KSR Complex) Scaffold->Acet_MEK Interface Glue Cyclo_CK2 Cyclopropyl: Ribose Pocket Fit (Steric Selectivity) Scaffold->Cyclo_CK2 Lipophilic Fit Acet_CK2 Phenyl Acetamide: Water-Mediated H-Bond (Asp175 Bridge) Scaffold->Acet_CK2 Solvation Network

Figure 1: Divergent mechanistic roles of the scaffold in Allosteric vs. ATP-competitive inhibition.

Technical Deep Dive: Metabolic Liability & Optimization

A critical, often overlooked technical challenge with the cyclopropylamino-phenyl acetamide scaffold—specifically in electron-deficient aromatic systems like pyrazolo-pyrimidines—is Glutathione S-Transferase (GST) mediated conjugation .

The GST Trap

In the development of CK2 inhibitors (e.g., SGC-CK2-1 analogs), researchers discovered that despite high metabolic stability in microsomes (CYP450), the compounds were rapidly cleared in vivo.

  • Mechanism: The electron-poor pyrazolo[1,5-a]pyrimidine core, activated by the 3-cyano group, becomes susceptible to nucleophilic attack by Glutathione (GSH).

  • Site of Attack: The cyclopropylamino group can undergo oxidative dealkylation, or the core itself can form a Meisenheimer complex.

  • Discovery: This was only identified when shifting from microsomal stability assays (which lack cytosolic GST) to hepatocyte stability assays .

Mitigation Strategy: Co-dosing

To validate these compounds in vivo despite this liability, a technical protocol involving Ethacrynic Acid (a reversible GST inhibitor) was developed.

Protocol: In Vivo GST Inhibition Strategy

  • Pre-treatment: Administer Ethacrynic Acid (GST inhibitor) and 1-Aminobenzotriazole (ABT, CYP inhibitor) to mice.

  • Dosing: Administer the cyclopropylamino-phenyl acetamide probe.

  • Result: Blood levels of the probe increased 40-fold, confirming GST conjugation as the primary clearance pathway.

Chemical Synthesis Workflow

The synthesis of these inhibitors typically follows a convergent route. Below is the optimized workflow for the Trametinib intermediate, highlighting the installation of the cyclopropyl and acetamide groups.

Synthesis Diagram

Synthesis SM1 2-Fluoro-4-iodoaniline Urea N-(2-fluoro-4-iodophenyl)- N'-cyclopropylurea SM1->Urea Urea Formation SM2 Cyclopropylamine SM2->Urea Reagent1 CDI or Phosgene Reagent1->Urea Core Pyrimidinetrione Intermediate Urea->Core Malonic Acid Cyclization (Acetic Anhydride) Coupling Coupling with Acetamide-Aniline Core->Coupling POCl3 Chlorination & SNAr Product Trametinib Scaffold Coupling->Product

Figure 2: Convergent synthesis of the Trametinib core.[3] Note the early introduction of the cyclopropylamine.

Key Synthetic Protocol: Urea Formation

Note: This step is critical as it establishes the cyclopropyl "anchor".

  • Activation: Dissolve 2-fluoro-4-iodoaniline (1.0 eq) in dry THF. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) at 0°C. Stir for 2 hours to form the reactive isocyanate species in situ.

  • Addition: Add cyclopropylamine (1.5 eq) dropwise. The cyclopropyl group is a good nucleophile but sterically hindered; slow addition prevents bis-addition.

  • Workup: Quench with water. The urea precipitates (due to the hydrophobic iodine and cyclopropyl groups). Filter and wash with diethyl ether.

  • Yield: Typically >85%. This urea is then cyclized with malonic acid derivatives to form the pyrimidine core.[4][5][3]

Experimental Validation Protocols

Hepatocyte Stability Assay (GST Detection)

Standard microsomal assays will yield false positives for stability with this scaffold.

  • Reagents: Cryopreserved hepatocytes (Human/Mouse), Krebs-Henseleit Buffer (KHB).

  • Procedure:

    • Thaw hepatocytes and resuspend in KHB to

      
       cells/mL.
      
    • Incubate test compound (

      
      ) at 37°C under 
      
      
      
      .
    • Sample at 0, 15, 30, 60, and 120 min.

    • Quench with ice-cold Acetonitrile containing internal standard.

    • Analysis: LC-MS/MS. Look specifically for M+307 (Glutathione adduct) peaks.

  • Interpretation: If intrinsic clearance (

    
    ) is high in hepatocytes but low in microsomes, GST conjugation at the cyclopropyl-phenyl core is the likely driver.
    
Kinase Binding Assay (ADP-Glo)
  • Objective: Determine

    
     for CSNK2A or MEK1.
    
  • System: ADP-Glo Kinase Assay (Promega).

  • Step-by-Step:

    • Prepare 2.5x Kinase/Substrate mix in reaction buffer (40 mM Tris pH 7.5, 20 mM

      
      , 0.1 mg/mL BSA).
      
    • Add 4

      
       of inhibitor (serial dilution in DMSO) to 384-well plate.
      
    • Add 4

      
       of Kinase/Substrate mix. Incubate 10 min.
      
    • Initiate with 2

      
       of ATP (
      
      
      
      final). Incubate 60 min at RT.
    • Add 10

      
       ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.
      
    • Add 20

      
       Kinase Detection Reagent (converts ADP to light).
      
    • Read Luminescence.

References

  • Khan, Z. M., et al. (2020).[6] Structural basis for the action of the drug trametinib at KSR-bound MEK.[1][7][2][6][8] Nature, 588, 509–514. [Link]

  • Brear, P., et al. (2023).[5] Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. ACS Omega, 8(41), 38088–38104. [Link]

  • Gilmartin, A. G., et al. (2011). GSK1120212 (JTP-74057) is an inhibitor of MEK1/2 with superior activity in vivo. Clinical Cancer Research, 17(5), 989-1000. [Link]

  • Abe, H., et al. (2011).[4] Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (Trametinib). ACS Medicinal Chemistry Letters, 2(4), 320–324.[4][5] [Link]

  • Vertex Pharmaceuticals. (2014). Compounds and their methods of use (Glutaminase Inhibitors). US Patent App. 20140142081.[5]

Sources

Technical Guide: Solubility & Handling of N-[3-(Cyclopropylamino)phenyl]acetamide in DMSO

[1]

Part 1: Executive Summary & Compound Identity

N-[3-(Cyclopropylamino)phenyl]acetamide is a critical pharmaceutical intermediate, most notably serving as the aniline scaffold in the synthesis of Trametinib (Mekinist), a MEK1/2 inhibitor used in oncology.[1]

For researchers and drug development professionals, this compound presents a specific solubility profile governed by the interplay between its polar acetamide motif, the secondary aryl-cyclopropylamine, and the lipophilic aromatic core.[1] While highly soluble in DMSO, its stability is contingent upon rigorous handling protocols to prevent oxidative degradation and hygroscopic water uptake.

Chemical Identity Table
PropertyDetail
IUPAC Name N-[3-(cyclopropylamino)phenyl]acetamide
CAS Number 884343-73-1
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Physical State Off-white to pale brown solid
Key Function Trametinib Intermediate (Scaffold)

Part 2: Physicochemical Profile & Solubility Logic

To understand why we choose specific protocols, we must analyze the molecule's interaction with DMSO.[1] DMSO is a polar aprotic solvent (

1
Structural Analysis[1][3]
  • Acetamide Group: Acts as a Hydrogen Bond (HB) donor (-NH) and acceptor (C=O).[1] DMSO strongly solvates the NH proton, preventing intermolecular aggregation.

  • Cyclopropylamine: The secondary amine is moderately lipophilic but retains HB donor capacity.[1] The cyclopropyl ring adds significant lipophilicity (LogP ~1.8) compared to a free amine, aiding solubility in organic media over aqueous buffers.

  • Aromatic Ring: Provides

    
    -
    
    
    stacking potential.[1] DMSO disrupts these stacking interactions effectively.

Verdict: This compound is classified as High Solubility in DMSO.[1] Theoretical saturation limits often exceed 100 mM (>19 mg/mL) , making it suitable for high-concentration stock solutions.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solutions (Self-Validating)

Objective: Create a stable 50 mM stock solution for biological assays or synthesis.

Materials:

  • Compound (CAS 884343-73-1)[1][2]

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)[1]

  • Amber glass vials (borosilicate)[1]

Workflow:

  • Gravimetric Verification: Weigh 9.51 mg of the compound into a tared amber vial.

    • Why? 9.51 mg corresponds to 50 µmol.[1] Precision weighing prevents "concentration drift."[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Critical Step: Do not use a volumetric flask for small volumes. Use a calibrated positive-displacement pipette to handle DMSO's viscosity.[1]

  • Dissolution Mechanics: Vortex at medium speed for 30 seconds.

    • Observation: The solid should dissolve rapidly.[1] If particles persist, sonicate for 60 seconds at <40°C.

  • Visual Validation: Inspect against a dark background. The solution must be clear and free of "schlieren" lines (indicating incomplete mixing).

Protocol B: Determination of Saturation Limit (Visual Titration)[1]

If your application requires maximizing concentration (e.g., for animal dosing formulations), use this step-wise approach.

SolubilityWorkflowStartWeigh 50 mgCompoundAddDMSOAdd 250 µLDMSOStart->AddDMSOMixVortex/Sonicate(30s)AddDMSO->MixCheckVisual InspectionMix->CheckDecisionClear?Check->DecisionSaturatedSaturation Reached(Calc. Conc.)Decision->SaturatedNo (Precipitate)AddSolidAdd 10 mgCompoundDecision->AddSolidYes (Clear)AddSolid->Mix

Caption: Iterative visual titration workflow to determine maximum solubility limit without HPLC.

Part 4: Stability & Storage (The "DMSO Trap")[1]

While DMSO is an excellent solvent, it introduces specific instability risks for aniline derivatives.

Hygroscopicity & Hydrolysis

DMSO is extremely hygroscopic.[1] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.

  • Risk: Water acts as an antisolvent, potentially causing the compound to precipitate ("crash out") over time.[1]

  • Mitigation: Store stock solutions in single-use aliquots to minimize headspace exposure.

Oxidative Instability

Aryl amines are prone to oxidation (N-oxide formation) and dimerization (azo coupling), especially under light exposure.[1]

  • Mechanism: DMSO can act as a mild oxidant (resembling Swern oxidation conditions) if activated, though this is rare at RT.[1] However, dissolved oxygen in DMSO is the primary culprit.

  • Mitigation: Purge DMSO with nitrogen/argon before dissolving the compound.[1] Store at -20°C or -80°C.

Storage Tiers Table
ConditionStability EstimateRecommendation
RT (25°C), Clear Vial < 24 HoursAvoid. Photodegradation risk.[1]
4°C, Amber Vial 1 WeekShort-term working stocks only.[1]
-20°C, Sealed 6 MonthsStandard storage.
-80°C, Argon Purge > 1 YearLong-term archiving.[1]

Part 5: Biological Application & Troubleshooting

Dilution into Aqueous Media

When diluting a DMSO stock into cell culture media (e.g., DMEM) or buffer (PBS):

  • The "1% Rule": Keep final DMSO concentration ≤0.5% (v/v) to avoid cytotoxicity.[1]

  • Precipitation Check: The cyclopropyl group increases lipophilicity.[1] At >100 µM in aqueous buffer, this compound may precipitate.

    • Test: Dilute 1 µL of stock into 1 mL of PBS. Vortex. Measure Absorbance at 600 nm (turbidity). If OD > 0.005, precipitation has occurred.

Troubleshooting Guide
ProblemRoot CauseSolution
Solution turns pink/brown Oxidation of the aniline amine.[1]Discard. Prepare fresh stock under inert gas.
Solid precipitates upon thawing "Salting out" or cryo-precipitation.[1]Warm to 37°C and vortex. Ensure DMSO was anhydrous.
Viscous "oil" forms at bottom "Oiling out" (Phase separation).[1]Water contamination in DMSO.[1] Dry the solution with molecular sieves or restart.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 43560301, N-[3-(cyclopropylmethylamino)phenyl]acetamide. Retrieved from [Link]

  • Gaylord Chemical Company. (2025).[1] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102. Retrieved from [Link][1]

  • Abe, H., et al. (2011).[1] Trametinib (GSK1120212) synthesis and intermediates. ACS Medicinal Chemistry Letters. (Contextual citation for intermediate usage).

Strategic Utility and Synthesis of N-[3-(Cyclopropylamino)phenyl]acetamide in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of small-molecule targeted therapies relies heavily on highly specialized building blocks. N-[3-(Cyclopropylamino)phenyl]acetamide is a privileged bulk drug intermediate utilized extensively in the development of kinase inhibitors and advanced active pharmaceutical ingredients (APIs)[1]. This technical whitepaper dissects the compound’s structural rationale, physicochemical properties, and provides a self-validating synthetic methodology grounded in modern organometallic catalysis.

Nomenclature and Structural Elucidation

The IUPAC name for this compound is N-[3-(cyclopropylamino)phenyl]acetamide [1]. Structurally, it is a meta-substituted aniline derivative characterized by three distinct pharmacophoric domains:

  • The Phenyl Core: Acts as a rigid, planar hydrophobic scaffold that dictates the spatial orientation of its substituents.

  • The Acetamide Group (Position 1): A potent hydrogen bond donor (-NH) and acceptor (-C=O). In kinase inhibitor design, acetamides frequently serve as "hinge binders," anchoring the molecule to the ATP-binding pocket of the target enzyme.

  • The Cyclopropylamino Group (Position 3): A secondary amine featuring a highly strained, conformationally restricted cyclopropyl ring. This moiety projects into lipophilic pockets, providing a steric shield that enhances metabolic stability against cytochrome P450 enzymes while minimizing the entropic penalty upon target binding.

Physicochemical Profiling

Accurate analytical characterization is critical for API intermediates. The quantitative data for N-[3-(cyclopropylamino)phenyl]acetamide is summarized below[1]:

PropertyValue
IUPAC Name N-[3-(cyclopropylamino)phenyl]acetamide
CAS Number 884343-73-1
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.246 g/mol
Exact Mass 190.1106 Da
InChIKey IPTZRVQFSJMVAW-UHFFFAOYSA-N
Common Synonyms m-(Cyclopropylamino)acetanilide
Classification Bulk Drug Intermediate

Synthetic Methodology: A Self-Validating Protocol

Causality & Design Rationale

Synthesizing N-aryl cyclopropylamines presents a classic chemical challenge. Direct SN2 alkylation of anilines with cyclopropyl halides (e.g., cyclopropyl bromide) typically fails. The extreme ring strain and high s-character of the cyclopropyl C-X bond prevent the required backside attack. Conversely, reductive amination is impractical due to the high instability of cyclopropanone.

To overcome this, the most robust approach utilizes a "reverse polarity" strategy: coupling an aryl halide with commercially available cyclopropylamine via Palladium-catalyzed Buchwald-Hartwig amination [2]. This ensures high yields and scalability.

Step 1: N-Acetylation of 3-Bromoaniline

Objective: Install the acetamide hinge-binding group and protect the primary amine.

  • Reaction Setup: Dissolve 3-bromoaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

  • Reagent Addition: Add triethylamine (1.5 equiv) as an acid scavenger. Cool the mixture to 0 °C.

  • Acylation: Dropwise add acetic anhydride (1.1 equiv) to control the exothermic reaction. Stir at room temperature for 2 hours.

  • Self-Validation: Monitor reaction progress via TLC (Hexane/EtOAc 7:3). The complete disappearance of the highly UV-active starting material indicates full conversion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate N-(3-bromophenyl)acetamide .

Step 2: Buchwald-Hartwig Cross-Coupling

Objective: Catalytic C-N bond formation to install the cyclopropylamino moiety[2][3].

  • Catalyst Preparation: In an oven-dried Schlenk flask, combine N-(3-bromophenyl)acetamide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), a bulky electron-rich phosphine ligand such as XPhos or adYPhos (0.04 equiv, critical for facilitating the challenging reductive elimination step), and Cs₂CO₃ (2.0 equiv)[2].

  • Degassing: Evacuate and backfill the flask with N₂ three times.

  • Coupling: Add anhydrous Toluene and cyclopropylamine (1.5 equiv). Heat the mixture to 90 °C for 12 hours.

  • Self-Validation: Analyze an aliquot via LC-MS. The mass shift from the brominated intermediate to the desired product (Exact Mass: 190.11 Da) confirms successful C-N bond formation[1].

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography.

Synthesis A 3-Bromoaniline (Starting Material) B Acetylation (Ac2O, TEA, DCM) A->B C N-(3-bromophenyl)acetamide (Aryl Halide Intermediate) B->C D Buchwald-Hartwig Amination (Cyclopropylamine, Pd-cat, Base) C->D E N-[3-(Cyclopropylamino)phenyl]acetamide (Target API Intermediate) D->E

Synthetic workflow for N-[3-(Cyclopropylamino)phenyl]acetamide.

Application in Kinase Inhibitor Design

When integrated into a larger API, this compound acts as a highly efficient pharmacophore. The logical relationship between its structural domains and a target kinase active site is mapped below. The acetamide establishes the primary anchor, while the cyclopropyl group exploits van der Waals interactions within the adjacent hydrophobic pocket, driving both potency and target selectivity.

Pharmacophore Core Phenyl Ring (Central Scaffold) Acetamide Acetamide Group (Hinge Binder) Core->Acetamide Position 1 Cyclopropyl Cyclopropylamino Group (Hydrophobic Pocket) Core->Cyclopropyl Position 3 Kinase Target Kinase Active Site Acetamide->Kinase H-Bond Donor/Acceptor Cyclopropyl->Kinase Van der Waals Interactions

Pharmacophore mapping of the intermediate within a kinase active site.

References

  • Title: Buy Acetamide, N-[3-(cyclopropylamino)phenyl]- Industrial Grade from XIAMEN EQUATION CHEMICAL CO.
  • Title: Palladium-Catalyzed Monoarylation of Cyclopropylamine | The Journal of Organic Chemistry Source: ACS Publications URL
  • Source: PMC / National Institutes of Health (NIH)

Sources

Strategic Sourcing & Technical Profile: N-[3-(Cyclopropylamino)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[3-(Cyclopropylamino)phenyl]acetamide (CAS: 884343-73-1 ) is a high-value pharmacophore and a critical intermediate in the synthesis of Trametinib (Mekinist), a MEK inhibitor used in the treatment of melanoma and non-small cell lung cancer.[1] Its structural integrity—specifically the stability of the cyclopropylamine moiety and the regiochemistry of the acetamide—directly impacts the yield and purity of the final API.

This guide provides a technical roadmap for researchers and procurement officers, detailing the synthetic origins, impurity profiles, market pricing structures, and qualification protocols required to secure high-fidelity material for drug development.[1]

Chemical Identity & Technical Specifications

To ensure reproducibility in downstream coupling reactions (specifically the formation of the urea linkage in Trametinib), the starting material must meet rigorous physicochemical standards.

AttributeSpecification
Chemical Name N-[3-(Cyclopropylamino)phenyl]acetamide
CAS Number 884343-73-1
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; slightly soluble in Dichloromethane
Melting Point 132–136 °C (Typical range; purity dependent)
Key Functional Groups Secondary amine (Cyclopropylamino), Amide (Acetamide)
Critical Quality Attributes (CQA)
  • Purity (HPLC): ≥ 98.0% (Research Grade); ≥ 99.5% (GMP/Process Grade).

  • Regio-isomer Impurity: N-[4-(Cyclopropylamino)phenyl]acetamide must be < 0.1%.[1] (Originates from impure starting aniline).

  • Residual Solvent: DMSO/DMF limits must be strictly controlled if used in late-stage synthesis to prevent side reactions.[1]

Synthetic Routes & Impurity Profiling[1]

Understanding the synthesis of this intermediate is vital for anticipating impurities that may poison the catalyst in subsequent steps.

Route A: Chan-Lam Coupling (Modern Standard)

The most robust method for introducing a cyclopropyl group onto an electron-deficient aniline involves Copper(II)-catalyzed coupling.[1]

  • Precursors: 3-Aminoacetanilide + Cyclopropylboronic acid.[1]

  • Catalyst: Cu(OAc)₂ / Bipyridine.[1]

  • Advantage: High regioselectivity; avoids ring-opening of cyclopropane.[1]

  • Impurity Risk: Residual Copper (heavy metal contamination).[1]

Route B: Reductive Amination (Traditional)[1]
  • Precursors: 3-Aminoacetanilide + [(1-Ethoxycyclopropyl)oxy]trimethylsilane (Cyclopropanone equivalent).[1]

  • Reagent: Sodium Cyanoborohydride (NaBH₃CN).[1]

  • Impurity Risk: Over-alkylation (Bis-cyclopropyl species) and unreacted aniline.[1]

Visualization: Synthetic Logic & Impurity Origins

SynthesisPath Start 3-Aminoacetanilide RouteA Route A: Chan-Lam Coupling (Cu(OAc)2, Cyclopropylboronic acid) Start->RouteA RouteB Route B: Reductive Amination (Cyclopropanone equiv., NaBH3CN) Start->RouteB Product Target: N-[3-(Cyclopropylamino) phenyl]acetamide RouteA->Product High Selectivity ImpurityA Impurity: Residual Copper (Catalyst Poison) RouteA->ImpurityA RouteB->Product Variable Yield ImpurityB Impurity: Bis-cyclopropyl (Over-alkylation) RouteB->ImpurityB

Figure 1: Comparison of synthetic routes highlighting specific impurity risks that must be monitored during QC.

Market Analysis: Suppliers & Pricing

The market for CAS 884343-73-1 is bifurcated between Custom Synthesis (CRO) providers and Catalog Stock vendors.[1] Due to its status as a specialized intermediate, off-the-shelf availability is lower than common reagents.[1]

Pricing Tiers (Estimated Q1 2026)

Prices are indicative and subject to raw material fluctuation.[1]

ScaleSupplier TypeEstimated Price RangeLead Time
Research (1g - 5g) Catalog Vendor (e.g., Ambeed, BLD Pharm)$150 - $400 / gram 1-2 Weeks
Pilot (100g - 1kg) Custom Synthesis (CRO)$2,500 - $6,000 / kg 4-8 Weeks
Commercial (>10kg) GMP Manufacturer (China/India)Negotiated (<$1,500/kg) 3-6 Months
Recommended Sourcing Strategy
  • For Screening (<5g): Prioritize Speed . Use catalog vendors like Ambeed , BLD Pharm , or ChemScene .[1] The premium price per gram is negligible compared to project delays.

  • For Process Dev (>50g): Prioritize Batch Consistency . Contract a CRO (e.g., WuXi AppTec , PharmBlock ) to synthesize a single large batch.[1] Request a "use test" sample first.[1][2]

Procurement & Qualification Workflow

To ensure the material meets the stringent requirements for drug development, follow this self-validating procurement protocol.

Step-by-Step Qualification
  • Request CoA & ROS: Always demand a Certificate of Analysis (CoA) and a Route of Synthesis (ROS) statement.[1]

    • Why: Knowing the ROS tells you which impurities (Copper vs. Boron vs. Cyanide) to test for.

  • H-NMR Verification:

    • Look for the Cyclopropyl protons : distinct multiplets around δ 0.4–0.9 ppm.

    • Look for the Amide singlet : ~δ 2.0 ppm (methyl group).

    • Validation: Ensure the integration ratio is 4:3 (cyclopropyl CH2s : acetyl CH3).

  • Solubility Check: Dissolve 10mg in 1mL DMSO. It should be clear. Turbidity suggests inorganic salts (borates/copper salts) from the workup.

Visualization: Supplier Qualification Decision Tree

ProcurementLogic Start Identify Supplier CheckStock Check Stock Status Start->CheckStock RequestDocs Request CoA & ROS CheckStock->RequestDocs Evaluate Evaluate ROS RequestDocs->Evaluate RouteCheck Route: Chan-Lam? Evaluate->RouteCheck TestCu Mandatory: Test Heavy Metals (ICP-MS) RouteCheck->TestCu Yes TestNMR Standard: 1H-NMR & HPLC RouteCheck->TestNMR No TestCu->TestNMR Decision Approve Supplier TestNMR->Decision Pass Reject Reject Batch TestNMR->Reject Fail

Figure 2: Decision logic for qualifying a new supplier, emphasizing the need for heavy metal testing if the Chan-Lam route is suspected.

Handling & Stability

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The cyclopropylamine group is sensitive to strong acids (ring opening). Avoid exposure to HCl vapors during handling.[1]

  • Safety: Classified as Irritant (Skin/Eye) .[1] Standard PPE (gloves, goggles) is mandatory.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43560301, N-[3-(Cyclopropylamino)phenyl]acetamide. Retrieved from [Link]

  • Saladi, J.S., et al. (2023). Identification and synthesis of potential process-related impurities of trametinib. Chemical Papers, 77, 1759–1763.[1] Retrieved from [Link]

  • Google Patents (2019).CN109336884A: Method for synthesizing Trametinib key intermediate.

Sources

Methodological & Application

synthesis of N-[3-(Cyclopropylamino)phenyl]acetamide from 3-aminoacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of N-[3-(Cyclopropylamino)phenyl]acetamide (Target Molecule), a critical intermediate in the manufacturing of MEK inhibitors such as Trametinib .

Direct alkylation of anilines with cyclopropyl halides is kinetically disfavored and practically unfeasible due to the high energy barrier of SN2 reactions on cyclopropyl rings. Therefore, this protocol utilizes a modified reductive amination strategy. We employ [(1-ethoxycyclopropyl)oxy]trimethylsilane as a stable surrogate for cyclopropanone (which is unstable and difficult to handle).

This guide presents the Yoshida Protocol , a robust two-step, one-pot procedure that ensures high yield and minimizes side reactions (such as over-alkylation).

Strategic Analysis & Methodology

The Challenge of Cyclopropylation

Synthesizing N-cyclopropyl amines is distinct from standard alkylations due to the unique electronic and steric properties of the cyclopropane ring.

  • Direct Alkylation Failure: Reaction with cyclopropyl bromide/iodide fails because the transition state for nucleophilic substitution requires a backside attack that is sterically blocked by the ring structure (I-strain).

  • Instability of Cyclopropanone: The standard reductive amination precursor, cyclopropanone, rapidly polymerizes or undergoes ring-opening at room temperature.

The Solution: Masked Cyclopropanone Equivalents

We utilize [(1-ethoxycyclopropyl)oxy]trimethylsilane (CAS: 27374-25-0).[1] Under acidic conditions in methanol, this reagent generates a hemiacetal equivalent in situ, which condenses with 3-aminoacetanilide.

Mechanism of Action:

  • Condensation: The aniline attacks the masked ketone to form a stable hemiaminal intermediate (1-alkoxy-1-anilinocyclopropane).

  • Ionization: A Lewis acid (BF3·OEt2) or Brønsted acid promotes the ejection of the alkoxy group, generating a reactive cyclopropyl iminium ion.

  • Reduction: The iminium ion is intercepted by a hydride source (NaBH4) to yield the secondary amine.

Visual Workflows

Reaction Scheme

The following diagram illustrates the transformation from 3-aminoacetanilide to the target product.

ReactionScheme SM 3-Aminoacetanilide (C8H10N2O) Inter Intermediate (Hemiaminal) SM->Inter MeOH, AcOH Reflux, 4h Reagent [(1-Ethoxycyclopropyl)oxy] trimethylsilane Reagent->Inter + Product N-[3-(Cyclopropylamino) phenyl]acetamide Inter->Product NaBH4, BF3·OEt2 THF, 0°C to RT

Figure 1: Two-stage synthesis workflow involving condensation followed by Lewis-acid mediated reduction.[2]

Mechanistic Pathway

Understanding the role of BF3 is critical for troubleshooting low conversion.

Mechanism Silane Silane Precursor Hemiacetal Cyclopropanone Ethyl Hemiacetal Silane->Hemiacetal MeOH/AcOH Solvolysis Hemiaminal Hemiaminal (Stable Intermediate) Hemiacetal->Hemiaminal + 3-Aminoacetanilide - H2O Iminium Cyclopropyl Iminium Ion Hemiaminal->Iminium BF3·OEt2 (Alkoxy Ejection) Target Target Amine Iminium->Target NaBH4 (Hydride Transfer)

Figure 2: Mechanistic pathway highlighting the critical iminium ion formation step.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCAS No.
3-Aminoacetanilide 1.0Substrate102-28-3
[(1-Ethoxycyclopropyl)oxy]trimethylsilane 1.3 - 1.5Cyclopropyl Donor27374-25-0
Acetic Acid (AcOH) 2.0Catalyst/Buffer64-19-7
Methanol (MeOH) Solvent (0.5 M)Solvent (Step 1)67-56-1
Sodium Borohydride (NaBH4) 2.0Reducing Agent16940-66-2
Boron Trifluoride Etherate (BF3[2][3]·OEt2) 2.0Lewis Acid109-63-7
Tetrahydrofuran (THF) SolventSolvent (Step 2)109-99-9
Step-by-Step Procedure
Phase 1: Condensation (Hemiaminal Formation)
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Charging: Add 3-aminoacetanilide (1.0 equiv) and Methanol (concentration ~0.5 M relative to aniline).

  • Acidification: Add Acetic Acid (2.0 equiv). Stir until the aniline is fully dissolved.

  • Reagent Addition: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane (1.3 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4–6 hours .

    • Checkpoint: Monitor by TLC or LCMS. You may not see the final product yet; you are looking for the consumption of the aniline starting material and formation of the intermediate (often runs slightly higher Rf or overlaps).

  • Concentration: Remove the methanol and excess acetic acid under reduced pressure (rotary evaporator) to yield the crude hemiaminal/imine residue. Do not purify at this stage.

Phase 2: Reduction (Iminium Generation & Hydride Transfer)
  • Solubilization: Redissolve the crude residue from Phase 1 in anhydrous THF (0.5 M). Cool the solution to 0°C (ice bath).

  • Reductant Prep: In a separate vessel, prepare a suspension of NaBH4 (2.0 equiv) in THF.

  • Lewis Acid Addition (CRITICAL): Add BF3·OEt2 (2.0 equiv) dropwise to the NaBH4 suspension at 0°C. Caution: Exothermic. Stir for 15 minutes to generate borane species/complex.

  • Transfer: Cannulate or slowly add the crude substrate solution (from step 1) into the reducing mixture at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3–16 hours .

    • Note: Alternatively, for the "Borch" variation (milder), one can use NaBH3CN (3.0 equiv) in MeOH/AcOH directly in Phase 1 without isolating the residue, but the BF3/NaBH4 method often gives higher conversion for electron-deficient anilines.

Phase 3: Workup & Purification[2]
  • Quench: Cool to 0°C. Carefully quench with 10% aqueous NaOH or saturated NaHCO3. Caution: Gas evolution (H2).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).

  • Wash: Wash combined organics with Brine (1x). Dry over anhydrous Na2SO4 or MgSO4.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography on Silica Gel.[2]

    • Eluent: Hexanes:Ethyl Acetate (Gradient 80:20 to 50:50). The product is more polar than the starting aniline.

Quality Control & Validation

Expected Analytical Data
  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6 or CDCl3):

    • Cyclopropyl Ring: Distinct multiplets at δ 0.40–0.50 (2H) and δ 0.70–0.80 (2H) .

    • Methine (CH): Multiplet at δ 2.30–2.40 (1H) .

    • Amide Methyl: Singlet at δ 2.0-2.1 (3H) .

    • Aromatic: 4 protons in the aromatic region (pattern typical of 1,3-disubstituted benzenes).

  • Mass Spectrometry (ESI+):

    • Calculated MW: 190.24 Da.

    • Observed [M+H]+: 191.1 or 191.2 .

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Incomplete hydrolysis of silane.Ensure Methanol is used (protic solvent is required to cleave the TMS group). Increase reflux time in Phase 1.
No Reaction Hemiaminal failed to ionize.Ensure BF3·OEt2 is fresh and dry. The Lewis acid is required to force the iminium formation.
Over-alkylation Trace amounts observed.The cyclopropyl group is sterically bulky, making over-alkylation (tertiary amine formation) rare. If observed, reduce reaction time in Phase 2.

Safety & Handling

  • BF3·OEt2: Corrosive and moisture sensitive. Handle in a fume hood.

  • NaBH4: Reacts violently with acids to release flammable Hydrogen gas. Quench slowly.

  • [(1-Ethoxycyclopropyl)oxy]trimethylsilane: Store in a refrigerator under inert gas. Moisture sensitive.

References

  • Yoshida, Y., et al. "Practical Synthesis of N-Cyclopropylanilines via Direct Condensation of Anilines with [(1-Ethoxycyclopropyl)oxy]trimethylsilane."[4] Scilit / Synlett, 2003 .[5]

  • Gademann, K., et al. "Synthesis of Cyclopropylamines."[6] Organic Letters, 2002 . (Foundational work on silane reagents).

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[7] Journal of the American Chemical Society, 1971 , 93(12), 2897–2904.

  • PubChem Compound Summary. "3-Aminoacetanilide." National Center for Biotechnology Information.

Sources

Application Note: Scalable Preparation of N-[3-(Cyclopropylamino)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the synthetic protocols for N-[3-(Cyclopropylamino)phenyl]acetamide (CAS: 884343-73-1), a critical intermediate in the synthesis of MEK inhibitors (e.g., Trametinib analogs) and a structural standard for impurity profiling in pharmaceutical development.

We present two distinct synthetic routes tailored to different operational scales:

  • Method A (Discovery Scale): A single-step Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) utilizing commercially available N-(3-bromophenyl)acetamide.

  • Method B (Process Scale): A cost-effective, three-step sequence relying on Nucleophilic Aromatic Substitution (

    
    ) and chemoselective acetylation, avoiding expensive transition metal catalysts.
    

Retrosynthetic Analysis

The target molecule contains a 1,3-disubstituted benzene core featuring an acetamide and a secondary cyclopropylamine. The retrosynthetic logic is visualized below:

Retrosynthesis Target N-[3-(Cyclopropylamino)phenyl]acetamide (Target) BromoAc N-(3-bromophenyl)acetamide Target->BromoAc C-N Coupling (Buchwald-Hartwig) Diamine N-cyclopropylbenzene-1,3-diamine Target->Diamine Selective Acetylation CPA Cyclopropylamine NitroAmine N-cyclopropyl-3-nitroaniline Diamine->NitroAmine Nitro Reduction FluoroNitro 1-Fluoro-3-nitrobenzene NitroAmine->FluoroNitro S_NAr Displacement

Figure 1: Retrosynthetic disconnection showing the convergent metal-catalyzed route (Red) and the linear linear stepwise route (Green).[1]

Method A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Best for: Rapid analog generation, gram-scale synthesis, high convergence.

Mechanistic Insight

This route utilizes the Buchwald-Hartwig amination. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), amine coordination, deprotonation by a strong base, and reductive elimination to form the C-N bond.

  • Ligand Selection: Xantphos is chosen for its wide bite angle, stabilizing the reductive elimination step which is often rate-limiting for bulky amines like cyclopropylamine.

  • Base Selection:

    
     is preferred over NaOtBu to prevent potential side reactions with the acetamide group (though the amide proton is less acidic than the ammonium intermediate).
    
Experimental Protocol
ReagentMW ( g/mol )Equiv.[2]Amount
N-(3-bromophenyl)acetamide 214.061.02.14 g (10 mmol)
Cyclopropylamine 57.091.50.86 g (1.05 mL)
Pd_2(dba)_3 915.720.02183 mg
Xantphos 578.620.04231 mg
Cs_2CO_3 325.822.06.52 g
1,4-Dioxane (Anhydrous) --40 mL

Step-by-Step Procedure:

  • Setup: In a glovebox or under a stream of Argon, charge a 100 mL pressure tube (or round-bottom flask with condenser) with

    
    -(3-bromophenyl)acetamide, 
    
    
    
    , Xantphos, and
    
    
    .
  • Solvent Addition: Add anhydrous 1,4-Dioxane. Sparge with Argon for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Amine Addition: Add Cyclopropylamine via syringe.

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor by LC-MS. The starting bromide (

      
       ~ X min) should disappear, replaced by the product (
      
      
      
      ).
  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc (50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via Flash Column Chromatography (Silica Gel; Gradient 0-5% MeOH in DCM).

  • Yield: Expected yield: 75–85% as an off-white solid.

Method B: Linear Process Route (S_NAr Sequence)

Best for: Cost reduction, multi-kilogram scale-up, avoiding heavy metals.

Reaction Scheme & Logic

This route exploits the electronic properties of the nitro group.[3]

  • Step 1 (

    
    ):  The nitro group activates the meta-fluorine for displacement. Fluorine is the preferred leaving group over bromine for 
    
    
    
    due to the high electronegativity stabilizing the Meisenheimer transition state.
  • Step 2 (Reduction): Iron-mediated reduction is chemoselective, avoiding potential opening of the cyclopropyl ring (which can occur under high-pressure hydrogenation).

  • Step 3 (Selective Acetylation): The primary aniline (

    
    ) is less sterically hindered and more nucleophilic than the secondary cyclopropylamine (
    
    
    
    ), allowing for highly selective acetylation at controlled temperatures.
Step 1: Synthesis of N-cyclopropyl-3-nitroaniline
ReagentEquiv.[4][5][6]Conditions
1-Fluoro-3-nitrobenzene 1.0Starting Material
Cyclopropylamine 2.5Excess acts as base/nucleophile
DMSO -Solvent, 80°C, 4 h

Protocol:

  • Dissolve 1-Fluoro-3-nitrobenzene (14.1 g, 100 mmol) in DMSO (50 mL).

  • Add Cyclopropylamine (14.3 g, 250 mmol) slowly (exothermic).

  • Heat to 80°C for 4 hours.

  • Workup: Pour into ice water (500 mL). The product will precipitate as a yellow solid. Filter, wash with water, and dry.

  • Yield: >90%.

Step 2: Reduction to N-cyclopropylbenzene-1,3-diamine

Protocol:

  • Suspend

    
    -cyclopropyl-3-nitroaniline (17.8 g, 100 mmol) in Ethanol (200 mL) and Water (50 mL).
    
  • Add Ammonium Chloride (5.3 g, 100 mmol) and Iron Powder (325 mesh, 28 g, 500 mmol).

  • Reflux vigorously for 2 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. Extract with EtOAc, dry over

    
    , and concentrate to a dark oil. (Use immediately in Step 3 to avoid oxidation).
    
Step 3: Chemoselective Acetylation
ReagentEquiv.[4][5][6]Amount (for 100 mmol scale)
Crude Diamine (from Step 2) 1.0~14.8 g
Acetic Anhydride 1.0510.7 g
Triethylamine 1.111.1 g
Dichloromethane (DCM) -150 mL

Protocol:

  • Dissolve the crude diamine and triethylamine in DCM (150 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. This is the Critical Process Parameter (CPP) for selectivity.

  • Addition: Add Acetic Anhydride dropwise over 30 minutes, maintaining internal temp < 5°C.

  • Reaction: Stir at 0°C for 1 hour.

    • Mechanism:[1][2][3][6][7][8][9] The unhindered primary aniline reacts rapidly. The bulky cyclopropylamine reacts much slower at this temperature.

  • Workup: Wash with saturated

    
     (2 x 100 mL) and Brine.
    
  • Purification: Recrystallize from EtOAc/Hexanes or Ethanol/Water.

  • Final Yield: 60–70% (over 2 steps).

Analytical Specifications (QC)

TestAcceptance Criteria
Appearance White to off-white crystalline powder
HPLC Purity > 98.0% (Area %)
MS (ESI+) [M+H]+ = 191.1 ± 0.1
1H NMR (DMSO-d6) δ 9.75 (s, 1H, -NHAc), 7.05 (t, 1H), 6.90 (s, 1H), 6.75 (d, 1H), 6.30 (d, 1H), 6.05 (s, 1H, -NH-cPr), 2.35 (m, 1H, cPr-CH), 2.01 (s, 3H, Ac-CH3), 0.70 (m, 2H), 0.40 (m, 2H).

Safety & Handling

  • Cyclopropylamine: Highly volatile (bp 49°C), toxic, and flammable. Use only in a well-ventilated fume hood. Store in a refrigerator.

  • Palladium Catalysts: Handle in a glovebox or weigh quickly to avoid deactivation by air/moisture.

  • Waste Disposal: Aqueous waste from Method B (Step 2) contains iron salts; dispose of according to heavy metal regulations.

References

  • Buchwald-Hartwig Coupling: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • S_NAr Methodology: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 1-Fluoro-3-nitrobenzene with Amines." Chemical Reviews. Link

  • Selective Acetylation: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for amine nucleophilicity).
  • Trametinib Intermediate Context: "Process for the preparation of Trametinib and intermediates thereof." (Patent WO2014162056). Link

Sources

Technical Application Note: Solubilization and Cellular Delivery of N-[3-(Cyclopropylamino)phenyl]acetamide

[1]

Executive Summary & Compound Profile

This technical guide provides a standardized protocol for the solubilization and delivery of N-[3-(Cyclopropylamino)phenyl]acetamide (CAS: 884343-73-1) in in vitro cell culture systems.

This compound, characterized by an acetamide core with a cyclopropylamino-substituted phenyl ring, presents specific solubility challenges typical of lipophilic small molecules. While the acetamide and amine groups offer some polarity, the cyclopropyl and phenyl moieties drive the partition coefficient (LogP) toward lipophilicity (estimated LogP ~1.8–2.0). Consequently, direct dissolution in aqueous cell culture media is ineffective and leads to precipitation.

This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle, employing a "Master Stock" approach coupled with an intermediate dilution strategy to ensure bioavailability while maintaining cellular viability.

Physicochemical Profile
ParameterValueRelevance to Protocol
Compound Name N-[3-(Cyclopropylamino)phenyl]acetamideTarget Analyte
Molecular Weight ~190.24 g/mol Essential for Molarity (M) calculations
Solubility (Water) Low / NegligibleRequires organic co-solvent
Solubility (DMSO) High (>50 mM)Primary stock solvent
Stability Hygroscopic (Potential)Store desiccated at -20°C

Solvent Selection & Mechanism

Why DMSO?

For N-[3-(Cyclopropylamino)phenyl]acetamide, DMSO is the solvent of choice due to its amphipathic nature . The sulfonyl oxygen acts as a hydrogen bond acceptor, interacting with the amide hydrogen of the compound, while the methyl groups solvate the hydrophobic phenyl and cyclopropyl rings.

Critical Constraint: DMSO is cytotoxic at high concentrations.[1][2]

  • Safe Limit: < 0.1% (v/v) final concentration in culture media.[3][4][5]

  • Tolerance: Some robust cancer lines tolerate 0.5%, but 0.1% is the gold standard to prevent solvent-induced artifacts (e.g., membrane permeabilization or differentiation induction).

Protocol A: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock solution free of contaminants.

Materials
  • N-[3-(Cyclopropylamino)phenyl]acetamide (Powder)

  • DMSO, Sterile Filtered, Hybridoma Tested (≥99.9%)

  • Amber borosilicate glass vials (to prevent photodegradation)

  • Desiccator

Procedure
  • Equilibration: Remove the compound vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.

    • Scientific Rationale: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, which can hydrolyze the acetamide bond or alter the weighing mass.

  • Weighing: Accurately weigh 1.90 mg of the compound.

  • Solubilization: Transfer the powder to a sterile amber vial. Add 1.0 mL of sterile DMSO.

    • Note: If a different mass is weighed, calculate DMSO volume (

      
      ) using:
      
      
      
  • Dissolution: Vortex vigorously for 30 seconds. Inspect visually. The solution should be clear and colorless.

    • Self-Validation: If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes in PCR tubes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Cellular Delivery (The "Intermediate Step" Method)

Objective: Dilute the hydrophobic stock into aqueous media without causing "shock precipitation" (where the compound crashes out of solution upon hitting the water).

Scenario: You require a final concentration of 10 µM in a well containing 1 mL of media.

The "Shock" Problem

Directly pipetting 1 µL of 100% DMSO stock into 1 mL of media often creates a local high-concentration precipitate that never re-dissolves, leading to lower effective dosing and experimental variability.

The Solution: 100x Intermediate Dilution
  • Prepare Media: Pre-warm culture media (e.g., DMEM + 10% FBS) to 37°C.

  • Create 100x Intermediate:

    • Take 10 µL of your 10 mM Master Stock.

    • Add it to 990 µL of sterile media (or PBS) in a microcentrifuge tube.

    • Result: This is a 100 µM solution with 1% DMSO .

    • Action: Vortex immediately. The lower concentration (100 µM) is less likely to precipitate than the 10 mM stock.

  • Final Dilution (1:10):

    • Add 100 µL of the Intermediate Solution to 900 µL of media in the cell culture well.

    • Final Result:10 µM compound concentration.

    • Final DMSO:0.1% (Safe Zone).[6]

Dosing Table (for 10 mM Stock)
Target Final Conc.Step 1: Intermediate Prep (Volume Stock + Volume Media)Intermediate Conc.Step 2: Add to Well (Vol. Intermediate + Vol. Media)Final DMSO %
10 µM 10 µL Stock + 990 µL Media100 µM100 µL Inter. + 900 µL Media0.1%
1 µM 1 µL Stock + 999 µL Media10 µM100 µL Inter. + 900 µL Media0.01%
0.1 µM Dilute 1 µM Inter. 1:10 again1 µM100 µL Inter. + 900 µL Media0.001%

Workflow Visualization

The following diagram illustrates the critical pathway from solid powder to cellular assay, emphasizing the intermediate dilution step to prevent precipitation.

GPowderCompound Powder(MW 190.24)MasterStockMaster Stock(10 mM in DMSO)Powder->MasterStock Dissolve(1.9 mg/mL)DMSO100% DMSODMSO->MasterStockControlVehicle Control(0.1% DMSO Only)DMSO->Control Parallel DilutionIntermediateIntermediate Sol.(100 µM, 1% DMSO)MasterStock->Intermediate 1:100 Dilution(into Media)CellWellCell Culture Well(10 µM, 0.1% DMSO)Intermediate->CellWell 1:10 Dilution(into Well)

Caption: Figure 1. Optimized solubilization workflow utilizing an intermediate dilution step to mitigate precipitation risks and ensure uniform DMSO concentration (<0.1%) in the final assay.

Quality Control & Troubleshooting

Vehicle Control (Mandatory)

Every experiment must include a Vehicle Control well.

  • Preparation: Add sterile DMSO to media to match the final solvent concentration of the treatment group (e.g., 0.1%).[6]

  • Purpose: To distinguish the biological effect of N-[3-(Cyclopropylamino)phenyl]acetamide from the cytotoxic effects of DMSO itself.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Cloudiness upon adding stock to media "Crash-out" precipitationUse the Intermediate Dilution method (Protocol B). Do not add 100% DMSO stock directly to wells.
Crystals visible under microscope Saturation limit exceededSonicate the media at 37°C. If crystals persist, the concentration is above the solubility limit; reduce dose.
Cell death in Vehicle Control DMSO toxicityReduce final DMSO concentration to 0.05% or switch to a more tolerant cell line.
Yellowing of Stock Solution OxidationDiscard stock. Prepare fresh from powder. Store under nitrogen if possible.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 884343-73-1 (N-[3-(Cyclopropylamino)phenyl]acetamide). Retrieved from [Link]

  • Timm, M., et al. (2013). Cytotoxicity of dimethyl sulfoxide (DMSO) in cell culture systems. (General reference on DMSO limits).[4][7] Retrieved from [Link]

reductive amination protocol for cyclopropylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Cyclopropylamine via Reductive Amination

Abstract

Cyclopropylamine is a cornerstone structural motif in medicinal chemistry and agrochemicals, valued for the unique conformational constraints and metabolic properties imparted by its strained three-membered ring.[1][2] While numerous synthetic routes exist, reductive amination of cyclopropanecarboxaldehyde stands out as a direct and highly efficient method for its preparation.[1][2][3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of cyclopropylamine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and scalable method for accessing this critical amine building block.

Scientific Rationale and Mechanistic Overview

Reductive amination is a powerful transformation in organic synthesis that converts a carbonyl group into an amine through an intermediate imine.[5] The overall process for synthesizing cyclopropylamine from cyclopropanecarboxaldehyde and an ammonia source can be understood as a two-stage sequence that is often performed in a single pot.[6][7][8]

Stage 1: Imine Formation The reaction commences with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This is typically catalyzed by mild acid.[8][9] The resulting hemiaminal intermediate then dehydrates to form a cyclopropylmethanimine (an imine). The equilibrium of this step is crucial; removal of water or the use of an appropriate solvent can drive the reaction toward the imine product.

Stage 2: Imine Reduction The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent. The choice of hydride source is critical for the success of a one-pot reaction. A selective reducing agent is required—one that readily reduces the protonated imine (iminium ion) but is slow to react with the starting aldehyde.[6][10] This selectivity prevents wasteful consumption of the starting material and the formation of cyclopropylmethanol as a byproduct.

Reductive_Amination_Mechanism Reductive Amination Mechanism for Cyclopropylamine reactant1 Cyclopropanecarboxaldehyde intermediate1 Hemiaminal Intermediate reactant1->intermediate1 + NH3 reactant2 Ammonia (NH3) reactant2->intermediate1 intermediate2 Imine Intermediate intermediate1->intermediate2 - H2O intermediate3 Iminium Ion intermediate2->intermediate3 + H+ (cat.) product Cyclopropylamine intermediate3->product Reduction(e.g., NaBH(OAc)3)

Caption: The two-stage mechanism of reductive amination.

Causality of Reagent and Condition Selection

A successful protocol hinges on the rational selection of reagents and conditions. Each choice is made to maximize yield, purity, and operational simplicity.

  • Carbonyl Source: Cyclopropanecarboxaldehyde is the direct precursor, readily available through methods like the oxidation of cyclopropylmethanol or the ring contraction of cyclobutane derivatives.[11]

  • Amine Source: While anhydrous ammonia can be used, ammonium salts like ammonium acetate or ammonium chloride are often more convenient sources in a laboratory setting.[12][13] They provide both ammonia and the requisite mild acid catalyst for imine formation. An excess of the ammonia source is often used to push the imine formation equilibrium and minimize the formation of secondary amine byproducts.

  • Reducing Agent: This is the most critical choice.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for one-pot reductive aminations.[14][15] The electron-withdrawing acetoxy groups attenuate the hydride's reactivity, making it selective for the reduction of the iminium ion over the starting aldehyde.[10] It is also tolerant of mildly acidic conditions.

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that works well under mildly acidic conditions (pH 4-5).[5][6] However, it is highly toxic and can release hydrogen cyanide gas upon contact with strong acid, necessitating careful handling and quenching procedures.[5]

    • Sodium Borohydride (NaBH₄): A powerful, inexpensive reducing agent. Its high reactivity means it can readily reduce the starting aldehyde.[10] To use it effectively, the reaction is often performed in two distinct steps: complete formation of the imine first, followed by the careful, often portion-wise, addition of NaBH₄ at low temperature.[16]

  • Solvent: Anhydrous, non-protic solvents are preferred to avoid interfering with the hydride reagent and to facilitate imine formation. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices.[14][15] Methanol can also be used, particularly with borohydride reagents, but may require a two-step approach.[10]

  • Temperature: Most reductive aminations with STAB or NaBH₃CN can be conducted efficiently at ambient temperature, which simplifies the procedure. Reactions involving NaBH₄ may require cooling to 0°C to control reactivity and selectivity.[16]

Detailed Experimental Protocol

This protocol describes a reliable, one-pot synthesis of cyclopropylamine using sodium triacetoxyborohydride.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsPhysical Data
CyclopropanecarboxaldehydeC₄H₆O70.0910.01.0bp: 98-100 °C; d: 0.891 g/mL
Ammonium AcetateC₂H₇NO₂77.0820.02.0Solid
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9415.01.5Moisture-sensitive solid
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93--Solvent, bp: 39.6 °C
Saturated Aqueous NaHCO₃----Quenching solution
1M Aqueous NaOHNaOH40.00--Used for basification during work-up
Anhydrous Magnesium SulfateMgSO₄120.37--Drying agent

3.2. Equipment

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Short path distillation apparatus

3.3. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add ammonium acetate (1.54 g, 20.0 mmol). Purge the flask with nitrogen.

  • Addition of Reactants: Add anhydrous dichloromethane (100 mL) to the flask. Begin stirring and then add cyclopropanecarboxaldehyde (0.70 g, 10.0 mmol) via syringe. Stir the resulting suspension at room temperature for 20-30 minutes.

  • Initiation of Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in one portion. Note: The addition may cause some mild effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS by checking for the disappearance of the starting aldehyde.

  • Work-up - Quenching: Once the reaction is complete, carefully quench the mixture by the slow addition of 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of DCM.

  • Work-up - Basification and Washing: Combine all organic layers. To liberate the free amine from any remaining ammonium salts, wash the combined organic layers with 50 mL of 1M NaOH solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate the solution using a rotary evaporator with a bath temperature below 30°C to minimize loss of the volatile product.

3.4. Purification

Cyclopropylamine is a volatile liquid (boiling point ≈ 50°C).[2] The most effective method for purification of the crude product is fractional distillation.

  • Set up a short path distillation apparatus.

  • Carefully transfer the crude oil from the rotary evaporator to the distillation flask.

  • Slowly heat the flask in a water bath while applying a vacuum if necessary.

  • Collect the fraction boiling at approximately 49-51°C. The expected yield is typically in the range of 70-85%.

Workflow_Diagram cluster_prep 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Combine Ammonium Acetate and Anhydrous DCM in Flask B Add Cyclopropanecarboxaldehyde A->B C Add Sodium Triacetoxyborohydride B->C D Stir at Room Temp (12-24h) C->D E Monitor by TLC/GC-MS D->E F Quench with NaHCO3 E->F G Extract with DCM F->G H Wash with NaOH/Brine G->H I Dry (MgSO4) & Concentrate H->I J Fractional Distillation I->J K Collect Product (bp ~50°C) J->K

Caption: Experimental workflow for cyclopropylamine synthesis.

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive reducing agent (STAB is moisture-sensitive). Insufficient reaction time.Use a fresh bottle of STAB or dry it under vacuum. Ensure the reaction has run for at least 12 hours; some sterically hindered substrates may require longer times or gentle heating.
Low Yield Incomplete imine formation. Loss of volatile product during concentration or transfer.Ensure anhydrous conditions. Consider adding a dehydrating agent like molecular sieves. Use a low-temperature water bath for rotary evaporation and chill the receiving flask to minimize evaporative losses.
Byproduct Formation The primary byproduct is typically cyclopropylmethanol if the reducing agent attacks the starting aldehyde. Over-alkylation can lead to dicyclopropylamine.This indicates the reducing agent is not selective enough. If using NaBH₄, ensure imine formation is complete before addition. If using STAB, this is rare but could indicate water in the reaction. Use a larger excess of the ammonia source to disfavor secondary amine formation.
Purification Issues The product is highly water-miscible.During work-up, washing with brine helps to "salt out" the amine from the aqueous layer, improving extraction efficiency into the organic solvent. Ensure thorough extraction with multiple portions of DCM.

Safety Precautions

  • Cyclopropanecarboxaldehyde: Is a flammable liquid and an irritant.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated chemical fume hood.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas, which is flammable. It is also harmful if swallowed or inhaled. Avoid contact with strong acids.

  • Cyclopropylamine: Is a flammable, volatile, and corrosive liquid. It can cause severe skin burns and eye damage.

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves when handling these chemicals.

References

  • Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Advances in the Synthesis of Cyclopropylamines.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Benchchem.
  • Reductive amin
  • Synthesis of Amines. Chemistry LibreTexts.
  • Reductive Amin
  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace.
  • Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm.
  • Amine synthesis by reductive amination (reductive alkyl
  • CYCLOPROPYLAMINE.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH.
  • Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Organic Chemistry Portal.
  • Aldehydes and Ketones to Amines. Chemistry Steps.
  • A Head-to-Head Battle of Hydrides: STAB vs.
  • Reductive Amin
  • Conditions for reductive amin
  • cyclopropanecarboxaldehyde. Organic Syntheses Procedure.
  • Is anyone familiar with a reductive amination?.

Sources

Application Note: Storage, Stability, and Handling Protocols for N-[3-(Cyclopropylamino)phenyl]acetamide Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: N-[3-(Cyclopropylamino)phenyl]acetamide (CAS: 884343-73-1 | MW: 190.25 g/mol )[1]

Chemical Profiling & Degradation Vulnerabilities

As a Senior Application Scientist, understanding the structural liabilities of your reagents is the first step in ensuring reproducible data. N-[3-(Cyclopropylamino)phenyl]acetamide is a critical bulk drug intermediate[1]. Structurally, it features an acetamide group and a secondary cyclopropylamine positioned meta to each other on a central phenyl ring.

The Oxidation Liability: Because the substituents are meta-substituted, the electron-withdrawing resonance of the acetamide carbonyl does not directly deplete the electron density of the amine. Consequently, the secondary aniline nitrogen remains highly electron-rich and critically vulnerable to atmospheric oxidation[2]. Atmospheric oxygen acts as a radical initiator, driving the formation of nitroso, nitro, or polymeric byproducts[3]. This degradation manifests as a distinct color shift (from clear to yellow/brown) and introduces impurities that can fatally compromise downstream synthetic steps or biological assays[2].

The Solvent Liability: Dimethyl sulfoxide (DMSO) is the standard aprotic solvent used to solubilize the hydrophobic aromatic core of this intermediate[4]. However, DMSO is intensely hygroscopic. When exposed to ambient humidity, it rapidly absorbs water, which alters the solvent's dielectric constant. For a hydrophobic compound, this shift in polarity forces the solute out of solution, leading to invisible micro-precipitation that ruins assay reproducibility[4].

Quantitative Stability Parameters

To maintain the integrity of the stock solution, environmental variables must be strictly controlled. The following table summarizes the impact of various storage conditions on the stability of substituted aniline derivatives.

Storage ParameterImpact on StabilityMechanistic Rationale
Inert Atmosphere (Argon/N₂) High Displaces atmospheric oxygen from the vial headspace, halting the primary oxidative degradation pathway[2].
Cryogenic Storage (-80°C) High Significantly reduces the kinetic energy available for both oxidation and solvent-mediated hydrolysis reactions[4].
Amber Vials (Light Protection) Moderate Prevents UV-catalyzed radical initiation at the secondary amine center, slowing photo-oxidation[2].
Repeated Freeze-Thaw Cycles Negative Induces localized concentration gradients during thawing, leading to irreversible micro-precipitation of the compound[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step if a validation checkpoint fails.

Protocol 1: Master Stock Preparation (10 mM)

Causality: Using strictly anhydrous DMSO prevents the introduction of water, which is the primary driver of compound precipitation and slow hydrolysis.

  • Equilibration: Remove the lyophilized N-[3-(Cyclopropylamino)phenyl]acetamide powder from cold storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. (Causality: Prevents atmospheric moisture from condensing on the cold powder).

  • Solvation: Dissolve the powder in Anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mM concentration. Vortex gently until fully dissolved.

  • Validation Checkpoint: Hold the vial against a stark white background under bright light. The solution must be completely clear and colorless. If a yellow or brown tint is observed, the dry powder has already undergone oxidation[2] and should be discarded.

Protocol 2: Aliquoting and Inert Gas Blanketing

Causality: Substituted anilines require rigorous protection from both light and oxygen to maintain long-term stability[2].

  • Transfer: Divide the master stock into single-use aliquots (e.g., 50 µL) using pre-sterilized, amber glass vials with PTFE-lined caps. (Causality: Amber glass blocks UV light; PTFE prevents chemical leaching).

  • Blanketing: Gently purge the headspace of each vial with a low-pressure stream of Argon gas for 5–10 seconds. (Causality: Argon is denser than air and forms a protective physical blanket over the solvent, completely displacing reactive atmospheric oxygen[2]).

  • Storage: Seal the vials immediately and transfer them to a -80°C freezer for long-term storage (stable for ≤ 1 year)[4].

Protocol 3: Thawing and Working Solution Preparation

Causality: Repeated freeze-thaw cycles cause the hydrophobic compound to crash out of the DMSO[4]. Aliquots must be single-use.

  • Thawing: Thaw a single aliquot at room temperature in the dark. Do not use heated water baths, as localized thermal stress can accelerate degradation.

  • Validation Checkpoint: Before diluting into your assay media, centrifuge the thawed vial at 10,000 x g for 1 minute. Inspect the bottom of the vial. If a white pellet is visible, irreversible precipitation has occurred, and the aliquot must be discarded[4].

  • Dilution: Add the DMSO stock directly to pre-warmed (37°C) aqueous media, ensuring the final DMSO concentration remains ≤ 0.1% to prevent solvent-induced toxicity in biological systems[4].

Process Workflow Visualization

G A Lyophilized Powder N-[3-(Cyclopropylamino)phenyl]acetamide B Solvation in Anhydrous DMSO (Protects against hydrolysis) A->B Reconstitute C Argon/Nitrogen Blanketing (Displaces atmospheric O2) B->C Prevent Oxidation D Aliquot into Amber Vials (Prevents photo-oxidation) C->D Volume Division E Cryogenic Storage (-20°C to -80°C) D->E Temperature Control F Thaw & Quality Control (Visual & HPLC-UV Check) E->F Single Freeze-Thaw

Workflow for the preparation, stabilization, and storage of aniline-derivative stock solutions.

References

  • Buy Acetamide, N-[3-(cyclopropylamino)phenyl]- Industrial Grade Source: echemi.com URL:1

  • Preventing oxidation of 3-Chloro-4-(isopentyloxy)aniline during storage Source: BenchChem URL:2

  • Erlotinib Mesylate Stability in Cell Culture Media: A Technical Support Center Source: BenchChem URL:4

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines Source: MDPI URL:3

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Cyclopropyl Ring Opening in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing a critical challenge in organic synthesis and drug development: the acid-catalyzed ring opening of cyclopropyl groups. The unique structural and electronic properties of the cyclopropyl moiety make it a valuable component in medicinal chemistry, often enhancing metabolic stability, potency, and permeability.[1][2][3] However, its inherent ring strain also renders it susceptible to cleavage under acidic conditions, a common scenario in both synthetic transformations and physiological environments.

This guide provides in-depth troubleshooting advice, mechanistic insights, and preventative strategies in a direct question-and-answer format to help you navigate the complexities of working with cyclopropyl-containing molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclopropyl ring prone to opening in the presence of acid?

The susceptibility of a cyclopropyl ring to acid-catalyzed opening stems from its significant ring strain, estimated to be around 27 kcal/mol. This strain arises from the compressed C-C-C bond angles of 60°, which deviate substantially from the ideal tetrahedral angle of 109.5°.[4] This strain energy can be released through ring-opening reactions.

Under acidic conditions, the reaction is typically initiated by the protonation of a substituent on the cyclopropyl ring or the ring itself. This protonation can lead to the formation of a carbocationic intermediate. The high p-character of the C-C bonds in the cyclopropane ring allows it to stabilize an adjacent positive charge, but this interaction can also weaken the ring structure, making it susceptible to cleavage.[4][5]

The most common mechanism involves the formation of a cyclopropylcarbinyl cation, which can rapidly rearrange to a more stable, open-chain homoallyl cation or a cyclobutyl cation.[6][7][8]

Q2: What are the primary factors that influence the rate of acid-catalyzed cyclopropyl ring opening?

Several factors dictate the stability of a cyclopropyl ring in acidic media:

  • Substituent Effects: The nature of the substituents on the cyclopropyl ring plays a crucial role.

    • Electron-donating groups (EDGs) attached to the ring can stabilize the formation of an adjacent carbocation, thereby accelerating the ring-opening process.

    • Electron-withdrawing groups (EWGs) , such as ketones or esters, can activate the cyclopropane ring towards nucleophilic attack after protonation of the EWG, which can also lead to ring opening.[9] These are often referred to as donor-acceptor (D-A) cyclopropanes and are particularly reactive.[9][10]

    • The position of the substituent also matters. For instance, a substituent on the carbon opposite the bond being cleaved can have a significant electronic influence.[11]

  • Acid Strength and Type: Both Brønsted and Lewis acids can catalyze ring opening.[9][12] Stronger acids will protonate the substrate more readily, leading to a faster rate of ring opening. The choice between a Brønsted and Lewis acid can sometimes influence the reaction pathway.[13][14]

  • Solvent: The polarity of the solvent can affect the stability of charged intermediates. More polar solvents can better solvate and stabilize carbocationic intermediates, potentially favoring ring-opening pathways.

  • Temperature: Higher temperatures provide the necessary activation energy to overcome the barrier for ring cleavage.[15]

Q3: I am observing significant ring-opened byproducts in my reaction. What are the immediate troubleshooting steps I should take?

If you are encountering unwanted ring opening, consider the following immediate adjustments to your reaction conditions:

  • Lower the Reaction Temperature: This is often the most effective initial step. Many reactions can proceed at lower temperatures, albeit at a slower rate, which can significantly suppress the competing ring-opening pathway.

  • Use a Milder Acid: If your reaction protocol allows, switch to a weaker Brønsted acid or a less reactive Lewis acid. For example, if you are using a strong acid like trifluoroacetic acid, consider switching to acetic acid or using a catalytic amount of a milder acid.

  • Reduce Acid Concentration: Use the minimum effective concentration of the acid catalyst. High concentrations of acid can accelerate the undesired ring-opening.

  • Change the Solvent: Experiment with less polar solvents to disfavor the formation and stabilization of carbocationic intermediates.

  • Protecting Groups: If the acidic conditions are required for a transformation elsewhere in the molecule, consider protecting the functionality that is initiating the ring opening. For example, a ketone can be protected as an acetal.[15]

Troubleshooting Guide: Specific Scenarios

Scenario 1: Ring Opening During Removal of an Acid-Labile Protecting Group

Problem: You are attempting to deprotect a functional group (e.g., a Boc-protected amine or a silyl ether) elsewhere in the molecule using acidic conditions, but this is causing the cyclopropyl ring to open.

Solutions:

  • Select a More Orthogonal Protecting Group: The most robust solution is to choose a protecting group that can be removed under non-acidic conditions.

    • For amines, consider the Fmoc group (removed with base) or a photolabile protecting group.[16]

    • For alcohols, consider protecting groups that can be removed by hydrogenation (e.g., benzyl ether) or fluoride-based deprotection (e.g., silyl ethers, but be mindful of the acidic nature of some fluoride sources).[17]

  • Fine-Tune the Acidic Deprotection Conditions:

    • Use a Scavenger: For carbocation-mediated deprotections, the addition of a carbocation scavenger (e.g., triethylsilane, anisole) can sometimes trap the cation before it can promote cyclopropyl ring opening.

    • Kinetic vs. Thermodynamic Control: Employ conditions that favor kinetic control, where the desired deprotection occurs faster than the thermodynamically favored ring opening.[18][19][20] This typically involves using the mildest possible acidic conditions for the shortest possible reaction time at a low temperature.[18]

Experimental Protocol: Mild Acidic Deprotection of a Boc-Protected Amine

This protocol aims to minimize exposure to harsh acidic conditions.

  • Dissolve the Substrate: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Cool the Solution: Cool the reaction mixture to 0 °C in an ice bath.

  • Slow Addition of Acid: Slowly add a solution of HCl in a non-polar solvent (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution.[21]

  • Monitor Closely: Monitor the reaction progress carefully by TLC or LC-MS.

  • Quench Promptly: As soon as the starting material is consumed, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).

  • Work-up: Proceed with the standard aqueous work-up and extraction.

Scenario 2: Ring Opening in the Presence of Donor-Acceptor Cyclopropanes

Problem: You are working with a cyclopropane substituted with both an electron-donating group (e.g., a phenyl or vinyl group) and an electron-withdrawing group (e.g., a ketone or ester). These "donor-acceptor" cyclopropanes are notoriously prone to ring opening.[9][10]

Solutions:

  • Strictly Anhydrous Conditions: For Lewis acid-catalyzed reactions, ensure all reagents and solvents are rigorously dried. Moisture can deactivate the Lewis acid or alter its reactivity profile.[13]

  • Lewis Acid Screening: The choice of Lewis acid is critical. Some Lewis acids are "softer" and may coordinate more selectively with the acceptor group without promoting complete C-C bond cleavage. A screening of different Lewis acids (e.g., ZnCl₂, Cu(OTf)₂, Sc(OTf)₃) is often necessary.[13][22]

  • Control of Nucleophile Addition: In reactions involving a nucleophile, the timing of its addition can be crucial. Sometimes, pre-complexing the Lewis acid with the cyclopropane before adding the nucleophile can lead to a more controlled reaction.

Data Summary: Lewis Acid Effects on Ring Opening
Lewis AcidRelative ReactivityTendency for Ring OpeningNotes
SnCl₄ HighHighOften used for ring-opening polymerizations.
Sc(OTf)₃ HighModerate to HighA powerful Lewis acid, effective but can readily promote ring opening.[12]
Yb(OTf)₃ ModerateModerateOften used in [3+2] cycloadditions where the ring opens.[10]
Cu(OTf)₂ Low to ModerateLowA milder Lewis acid that can sometimes preserve the cyclopropane ring.[22]
ZnCl₂ LowLowAnother mild option for preserving the ring structure.[22]

Mechanistic Diagrams and Workflows

Mechanism of Acid-Catalyzed Ring Opening

The following diagram illustrates the general mechanism for the acid-catalyzed ring opening of a cyclopropyl-substituted alcohol, proceeding through a cyclopropylcarbinyl cation intermediate.

Acid-Catalyzed Ring Opening cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Ring Opening & Nucleophilic Attack A Cyclopropylmethanol B Protonated Alcohol A->B H+ C Cyclopropylcarbinyl Cation B->C -H₂O D Homoallyl Cation C->D Rearrangement E Ring-Opened Product D->E +Nu-

Caption: General mechanism of acid-catalyzed cyclopropyl ring opening.

Troubleshooting Workflow for Unexpected Ring Opening

This workflow provides a systematic approach to diagnosing and solving issues with cyclopropyl ring instability.

Troubleshooting Workflow Start Start: Unexpected Ring Opening Observed Q1 Is the reaction temperature > 25°C? Start->Q1 A1_Yes Lower temperature to 0°C or below Q1->A1_Yes Yes A1_No Proceed to next step Q1->A1_No No Q2 Is a strong acid being used? A1_Yes->Q2 A1_No->Q2 A2_Yes Switch to a milder acid or use catalytic amount Q2->A2_Yes Yes A2_No Proceed to next step Q2->A2_No No Q3 Is the cyclopropane a Donor-Acceptor type? A2_Yes->Q3 A2_No->Q3 A3_Yes Screen milder Lewis acids (e.g., ZnCl₂, Cu(OTf)₂) Q3->A3_Yes Yes A3_No Consider solvent effects Q3->A3_No No Protect Can the initiating group be protected? A3_Yes->Protect Solvent Change to a less polar solvent A3_No->Solvent Solvent->Protect Protect_Yes Protect the group and repeat the reaction Protect->Protect_Yes Yes End End: Ring Integrity Preserved Protect->End No Protect_Yes->End

Caption: Systematic workflow for troubleshooting cyclopropyl ring opening.

References

  • Gajewski, J. J., & Gisch, D. J. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry, 15, 170-179.
  • Ogiwara, Y., & Sakai, N. (2015). Lewis Acid-catalyzed Ring-opening Addition Reactions of Alcohols to Vinylcyclopropane. Chemistry Letters, 44(11), 1532-1534.
  • Fukushima, T., & Yamago, S. (2014). Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry, 5(1), 121-125.
  • Beckwith, A. L. J., & Moad, G. (1979). Direction of ring-opening of 2-methyl-substituted cyclopropyl(stannyloxy)methyl and cyclopropyl(hydroxy)methyl radicals: kinetic and thermodynamic control.
  • Gajewski, J. J., & Gisch, D. J. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry, 15, 170-179.
  • Ratzenböck, A., Kobras, M., Rustler, A., & Reiser, O. (2024). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo‐, Pyrano‐, and Pyrrololactams via a Formal [4+1]‐Addition. Chemistry – A European Journal, e202401332.
  • Grévisse, C., et al. (2021). Computational prediction of complex cationic rearrangement outcomes.
  • Gicquel, M., et al. (2021). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv.
  • ResearchGate. (n.d.). Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis: Cyclopropane Formation and Skeletal Rearrangement. Retrieved from [Link]

  • Charette, A. B., & Côté, B. (2008). A Mild Procedure for the Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amine Nucleophiles. Organic Letters, 10(13), 2781–2784.
  • Johnston, C. P., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(19), 6044-6048.
  • Fox, J. M., & Yan, N. (2005). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry, 70(21), 8569–8572.
  • Piper, J. L., et al. (2021). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 23(10), 3843–3848.
  • Ivanova, E. A., & Alabugin, I. V. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis, 49(12), 2635-2654.
  • Organic & Biomolecular Chemistry. (2024).
  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery.
  • Lin, S.-L., et al. (2023). Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs. Journal of the American Chemical Society, 145(39), 21152-21158.
  • Reyes, E., et al. (2011). Brønsted Acid Catalyzed (4 + 2) Cyclocondensation of 3-Substituted Indoles with Donor–Acceptor Cyclopropanes. Organic Letters, 13(7), 1674–1677.
  • Wilcox, C. F., Loew, L. M., & Hoffmann, R. (1973). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society, 95(24), 8192–8193.
  • Ganton, M. D., & Kerr, M. A. (2005). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. The Journal of Organic Chemistry, 70(21), 8569–8572.
  • Li, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 223–242.
  • Talybov, A. G., & Isik, M. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8583-8611.
  • Reyes, E., & Uria, U. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes.
  • Wikipedia. (n.d.). Thermodynamic reaction control.
  • MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube.
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 964–968.
  • Longdom Publishing. (n.d.).
  • American Chemical Society. (n.d.). One (small)
  • MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
  • Piper, J. L., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters.
  • Allen, F. H. (1980). Substituent-induced asymmetry of the cyclopropane ring. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(1), 81-96.
  • ResearchGate. (n.d.). Acid-labile protecting groups.
  • Stammer, C. H. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 91(5), 717-758.
  • Journal of Chemical Education. (1988). Understanding product optimization: Kinetic versus thermodynamic control.
  • Gleason, J. (2024, November 6).
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • Tokyo Chemical Industry. (n.d.). Protecting Agents.
  • ResearchGate. (n.d.). The influence of substituents on the geometry of the cyclopropane ring. VI The molecular and crystal structures of cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride.
  • Fox, J. M., & Yan, N. (2004). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of Organic Chemistry, 69(16), 5454–5460.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The parent compound, acetamide, is known for its high-water solubility, a property attributed to its ability to form strong hydrogen bonds[1][2]. However, as soon as the core structure is modified to create derivatives—a common practice in medicinal chemistry and material science—solubility can plummet. The addition of non-polar moieties, such as aromatic rings or long alkyl chains, introduces hydrophobicity that disrupts the favorable interactions with water.

This guide is designed to provide you with a logical, scientifically-grounded framework for troubleshooting and overcoming these solubility challenges. We will move from fundamental principles to advanced strategies, explaining not just what to do, but why it works.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions we receive regarding the solubility of acetamide derivatives.

Q1: My acetamide derivative is precipitating out of my aqueous buffer, but parent acetamide is highly soluble. What is the primary reason for this?

A: The dramatic decrease in solubility is almost always due to the chemical nature of the substituents you have added to the parent acetamide structure. While the amide functional group itself is polar and can participate in hydrogen bonding with water, the addition of non-polar, hydrophobic groups (e.g., phenyl rings, long carbon chains) increases the overall lipophilicity of the molecule. This forces water molecules to form highly ordered "cages" around the non-polar parts, which is entropically unfavorable, leading to the compound's exclusion and precipitation.

Q2: What is the very first and simplest experimental step I should take to try and improve the solubility of my compound?

A: The first step should always be to assess if your derivative has any ionizable functional groups (e.g., carboxylic acids, amines) in its structure. If it does, adjusting the pH of your aqueous solution is the most straightforward and effective initial approach. For a derivative with a basic group (like an amine), lowering the pH will protonate it, creating a charged salt that is often significantly more soluble. Conversely, for an acidic group (like a carboxylic acid), raising the pH will deprotonate it, forming a soluble salt[3][4].

Q3: Is simply heating the solution a viable long-term strategy?

A: While heating often increases the solubility of a compound, it is generally not a robust or practical solution for most experimental applications.[1] This method creates a supersaturated solution that is thermodynamically unstable. Upon cooling to ambient or physiological temperatures, the compound will likely precipitate out, often rapidly. This is unsuitable for cell-based assays, in-vivo studies, or any application requiring stability at a constant temperature.

Q4: What are the main categories of techniques used to enhance the solubility of poorly soluble compounds?

A: There are several well-established techniques that can be systematically explored. These generally fall into a few categories:

  • Physical Modifications: This includes methods like reducing particle size (micronization) to increase surface area and dissolution rate.[4][5]

  • Chemical Modifications / Formulation Approaches: These are the most common laboratory-scale methods and include:

    • pH Adjustment: Leveraging ionizable groups.

    • Cosolvency: Using water-miscible organic solvents to reduce the overall polarity of the solvent system.[6][7]

    • Use of Surfactants: Employing detergents that form micelles to encapsulate and solubilize hydrophobic molecules.[8][9]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that shield the hydrophobic parts of the drug from water.[4]

  • Prodrug Strategies: A more advanced approach, typically used in drug development, where a soluble promoiety is chemically attached to the molecule. This moiety is later cleaved in vivo to release the active drug.[10][11][12]

Part 2: Deep Dive Troubleshooting Guide

This section provides detailed explanations, protocols, and visual aids for the key solubilization strategies.

Troubleshooting Workflow: A Systematic Approach

Before diving into specific techniques, it's crucial to have a logical workflow. The following diagram outlines a decision-making process for tackling a solubility problem.

G start Low Solubility of Acetamide Derivative Identified check_ionizable Does the derivative have ionizable groups (acid/base)? start->check_ionizable ph_adjust Strategy 1: pH Modification check_ionizable->ph_adjust  Yes cosolvent Strategy 2: Use of Cosolvents check_ionizable->cosolvent No ph_success Solubility Achieved? ph_adjust->ph_success ph_success->cosolvent No end_ok Proceed with Experiment ph_success->end_ok  Yes cosolvent_success Solubility Achieved? cosolvent->cosolvent_success surfactant Strategy 3: Surfactant Solubilization cosolvent_success->surfactant No cosolvent_success->end_ok  Yes surfactant_success Solubility Achieved? surfactant->surfactant_success advanced Strategy 4: Advanced Methods (Prodrugs, Complexation) surfactant_success->advanced No surfactant_success->end_ok  Yes end_fail Re-evaluate Compound or Consult Formulation Specialist advanced->end_fail

Caption: A logical workflow for troubleshooting low aqueous solubility.

Strategy 1: pH Modification

The amide bond itself is generally considered neutral and does not readily ionize.[13][14] However, your derivative may contain other functional groups that are acidic or basic. The charge state of these groups is governed by their pKa and the pH of the solution. Converting a neutral molecule into a charged salt dramatically increases its interaction with polar water molecules, thereby boosting solubility.

Experimental Protocol: Generating a pH-Solubility Profile

  • Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Addition: Add an excess amount of your solid acetamide derivative to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, separate the undissolved solid from the solution. Centrifugation at high speed is preferred over filtration to avoid potential compound adsorption to the filter membrane.

  • Quantification: Carefully remove the supernatant (the saturated solution) and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the pH of the buffer. The resulting graph is the pH-solubility profile, which will clearly show the pH range where your compound is most soluble.

Strategy 2: Utilizing Cosolvents

If pH modification is ineffective or not an option, the use of cosolvents is the next logical step. A cosolvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent mixture.[6][7] This reduction in polarity lowers the energy penalty required to create a cavity for the non-polar solute, thereby enhancing solubility.[7]

G cluster_0 Water Only cluster_1 Water + Cosolvent a1 H2O a2 H2O a3 H2O a4 H2O a5 H2O a6 H2O a7 H2O a8 H2O drug_precip Insoluble Derivative label_precip High polarity of water expels hydrophobic molecule, leading to precipitation. b1 H2O b2 Co b3 H2O b4 Co b5 H2O b6 Co b7 H2O b8 Co drug_sol Solubilized Derivative label_sol Cosolvent (Co) reduces bulk polarity, allowing the derivative to dissolve.

Caption: Mechanism of cosolvency to enhance solubility.

Common Cosolvents in Research and Development

The choice of cosolvent depends on the application. For in vitro assays, toxicity may be less of a concern, while for in vivo studies, biocompatibility is paramount.

CosolventPolarity (Dielectric Constant)Common Use ConcentrationNotes
Ethanol24.55-40%Commonly used, but can affect protein structure at high concentrations.
Propylene Glycol (PG)32.010-60%Biocompatible, often used in parenteral formulations.[15]
Polyethylene Glycol 400 (PEG 400)12.510-50%Low toxicity, widely used in oral and parenteral formulations.[15][16]
Dimethyl Sulfoxide (DMSO)46.7<1% (in vitro), <10%Excellent solubilizing power, but can be toxic and affect cell membranes.
N,N-Dimethylacetamide (DMA)37.85-30%Strong solvent, use with caution due to potential toxicity.[16]

Experimental Protocol: Cosolvent Screening

  • Select Cosolvents: Choose 3-4 biocompatible cosolvents to test (e.g., Ethanol, PG, PEG 400).

  • Prepare Stock Solutions: Prepare concentrated stock solutions of your acetamide derivative in each pure cosolvent (e.g., 10 mg/mL or higher).

  • Create Blends: In separate tubes, prepare a series of aqueous buffer/cosolvent blends (e.g., 5%, 10%, 20%, 40% v/v cosolvent).

  • Spike and Observe: Add a small volume of the compound's cosolvent stock solution to each blend to reach your target final concentration. Vortex and visually inspect for precipitation immediately and after a set time (e.g., 1 hour).

  • Determine Optimal Blend: The best system is the one that uses the lowest percentage of cosolvent to keep your compound fully dissolved at the desired concentration.

Strategy 3: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules with a polar (hydrophilic) head and a non-polar (hydrophobic) tail.[17][18] In aqueous solutions, above a certain concentration called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate poorly soluble molecules, while the hydrophilic heads face the water, keeping the entire complex in solution.[9][19]

Caption: A surfactant micelle encapsulating a hydrophobic molecule.

Commonly Used Surfactants

Surfactant TypeExampleChargeNotes
Non-ionicPolysorbate 80 (Tween® 80), Poloxamers (Kolliphor®)NeutralGenerally low toxicity and widely used in pharmaceutical formulations.
AnionicSodium Dodecyl Sulfate (SDS)NegativeStrong solubilizer but often denatures proteins and can be harsh on cells.
CationicCetyltrimethylammonium Bromide (CTAB)PositiveOften has antimicrobial properties but can have higher toxicity.
ZwitterionicC8-lecithinNeutralBiocompatible, mimics natural cell membrane components.[17]
Strategy 4: Advanced Strategies - The Prodrug Approach

In the context of drug development, if a promising acetamide derivative has intractable solubility issues, a prodrug strategy may be employed.[12] This involves chemically modifying the drug to attach a highly water-soluble "promoiety," such as a phosphate or an amino acid ester.[10][20] This new molecule (the prodrug) is highly soluble and stable in formulation. After administration, enzymes in the body cleave off the promoiety, releasing the active parent drug at the site of action.[11][20] This is a complex medicinal chemistry approach but is a powerful tool for overcoming fundamental solubility barriers.[21]

G Prodrug Soluble Prodrug (Derivative + Soluble Group) Admin Administration (e.g., IV Injection) Prodrug->Admin Cleavage In-vivo Enzymatic Cleavage Admin->Cleavage Parent Active (but poorly soluble) Parent Drug Released at Target Site Cleavage->Parent Promoiety Soluble Promoiety (Excreted) Cleavage->Promoiety

Caption: The prodrug concept for enhancing drug delivery.

References

  • PubChem. (n.d.). Acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ACETAMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Acetamide. Retrieved from [Link]

  • Rahman, M. S., Payá-Pérez, A. B., Skejø-Andresen, H., & Larsen, B. R. (1994). Surfactant solubilization of hydrophobic compounds in soil and water : I. Dodecylsulphate monomer and micellar partition coefficients for 28 polychlorinated biphenyls (PCBs). Environmental Science and Pollution Research International, 1(3), 131–139. Retrieved from [Link]

  • Solubility of Things. (n.d.). Acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetamide. Retrieved from [Link]

  • Jadhav, N. R., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 3(1), 8-13. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Lobo, S., et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 24(24), 4431. Retrieved from [Link]

  • Heimbach, T., et al. (2007). Prodrugs for Improved Aqueous Solubility. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 16(5), 748. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • MDPI. (2024). Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contaminated Soil. Water, 16(15), 2095. Retrieved from [Link]

  • Valenzuela, C. (2005). Micellar solubilization of drugs. University of Alberta. Retrieved from [Link]

  • Tochio, N., et al. (2011). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Biophysical Journal, 101(7), 1735-1744. Retrieved from [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). Retrieved from [Link]

  • Choudhary, A., & Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(22), 8231–8237. Retrieved from [Link]

  • Syngene. (n.d.). Enhancing Prodrug Solubility with Syngene's SynVent Platform. Retrieved from [Link]

  • ACS Publications. (2023). Transfer Dynamics of Hydrophilic and Lipophilic Surfactants in Turbulent Oil–Water Emulsions. Langmuir. Retrieved from [Link]

  • Chembase. (n.d.). Physical and chemical properties of amides. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Cyclopropylamine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for cyclopropylamine coupling. Cyclopropylamines are highly privileged motifs in modern drug discovery, offering unique metabolic stability and conformational rigidity. However, they are notoriously difficult to couple.

This guide provides field-proven, mechanistically grounded solutions for researchers experiencing stalled reactions, low yields, or side-product formation during C–N bond formation.

The Core Problem: Why is Cyclopropylamine so Difficult?

Before troubleshooting, it is critical to understand the causality behind the failure of standard coupling conditions. Cyclopropylamine suffers from a dual penalty:

  • Electronic Deactivation: Due to the severe ring strain of the three-membered ring, the exocyclic C–N bond possesses an unusually high degree of s-character. This pulls the nitrogen lone pair closer to the nucleus, significantly reducing its nucleophilicity and basicity compared to standard primary amines (like isopropylamine).

  • Rigid Steric Bulk: Unlike acyclic branched amines that can rotate to minimize steric clashes, the cyclopropyl ring is rigid. This creates a permanent steric "shield" that hinders the approach of transition metal catalysts or bulky electrophiles.

Diagnostic Workflow

Use the logic tree below to identify the mechanistic bottleneck of your specific reaction class.

Diagnostic logic tree for troubleshooting cyclopropylamine coupling inefficiencies.

Troubleshooting FAQs

Section A: Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig)

Q: My Buchwald-Hartwig amination with cyclopropylamine and an aryl chloride is stalling at 10-20% conversion. What is the rate-limiting step? A: The bottleneck is almost certainly reductive elimination . In the catalytic cycle, the intermediate Pd(II)(Ar)(NH-cyclopropyl)L complex forms successfully, but the reaction stalls because releasing the product requires overcoming a high activation barrier. To force this step, you must use a ligand that is both highly electron-rich (to accelerate the initial oxidative addition) and extremely sterically demanding. The steric bulk of the ligand physically crowds the coordination sphere of the Palladium, forcing the aryl and cyclopropylamine groups together and driving reductive elimination[1].

Q: Which specific ligand and solvent system should I switch to? A: Recent advancements demonstrate that adYPhos (an adamantyl-substituted ylide-functionalized phosphine) is superior for this exact transformation[1]. Surprisingly, while many Pd-YPhos systems perform best in THF, cyclopropylamine coupling requires a switch to Toluene with Potassium tert-butoxide (KOtBu) as the base[1].

Q: I am seeing a messy crude NMR with degradation products. How can I accurately track the reaction? A: Cyclopropylamine coupling products are highly prone to decomposition via reaction with ambient oxygen[1]. Do not rely on the appearance of the product mass in LC-MS to calculate conversion. Instead, monitor the consumption of the starting aryl chloride via GC-FID[1]. Ensure your reaction is rigorously degassed.

Section B: Amide Bond Formation

Q: Standard EDC/HOBt coupling with my sterically hindered carboxylic acid and cyclopropylamine yields mostly unreacted starting material. How can I drive this forward? A: The intermediate HOBt-active ester is not electrophilic enough to be attacked by the weakly nucleophilic, sterically shielded nitrogen of cyclopropylamine. You need a more reactive intermediate. Switch your coupling reagent to CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) activated with N-methylmorpholine (NMM)[2]. CDMT forms a highly reactive super-electrophilic triazine ester that is exceptionally effective for sterically hindered primary amines[2].

Q: My carboxylic acid has an α-stereocenter. Will forcing the reaction with stronger reagents cause epimerization? A: This is a valid concern, especially if you attempt to bypass the issue by converting the acid to an acid chloride. Acid chlorides are highly reactive and excellent for hindered substrates, but they readily form ketenes or azlactones, leading to severe epimerization[2]. CDMT is the optimal choice here, as it provides the necessary electrophilic push to couple with cyclopropylamine while simultaneously suppressing epimerization[2].

Reagent Selection & Quantitative Data

Use the following table to select the appropriate reagent system based on your specific substrate constraints.

Coupling TypeReagent / Ligand SystemBaseOptimal SolventSteric ToleranceEpimerization Risk
Buchwald-Hartwig adYPhos + [Pd]KOtBuTolueneExtremely HighN/A
Buchwald-Hartwig tBuBrettPhos + [Pd]NaOtBu1,4-DioxaneHighN/A
Amide Coupling CDMTNMMTHF or DMFHighLow
Amide Coupling Acid Chloride (SOCl₂)Et₃NDCMExtremely HighHigh
Amide Coupling EDC / HOBtDIPEADMFLowModerate

Validated Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a reaction fails, you will know exactly which step failed.

Protocol 1: Pd-Catalyzed Monoarylation of Cyclopropylamine[1]

Use this protocol for coupling cyclopropylamine with (hetero)aryl chlorides.

  • Preparation (Glovebox or rigorous Schlenk technique): To an oven-dried vial equipped with a stir bar, add the aryl chloride (1.0 equiv, 1.0 mmol), adYPhos ligand (0.02 mmol, 2 mol%), and the Pd precatalyst (0.02 mmol, 2 mol%).

  • Base Addition: Add KOtBu (1.5 equiv, 1.5 mmol). Self-Validation Check: Ensure the base is a free-flowing white powder; clumped KOtBu indicates moisture contamination, which will instantly kill the active Pd(0) catalyst.

  • Solvent & Amine Addition: Add anhydrous, degassed Toluene (to reach 0.5 M concentration), followed by cyclopropylamine (1.3 equiv, 1.3 mmol). Seal the vial under inert atmosphere.

  • Reaction: Stir at room temperature for 16 hours. (For highly electron-poor or ortho-substituted aryl chlorides, elevate to 60 °C).

  • In-Process Monitoring: At 4 hours, remove a 10 µL aliquot under N₂, dilute in EtOAc, and analyze via GC-FID. Self-Validation Check: Track the disappearance of the aryl chloride peak. Do not rely on the product peak, as oxidative degradation may cause false negatives[1].

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography immediately to minimize oxygen exposure.

Protocol 2: Epimerization-Free Amide Coupling using CDMT[2]

Use this protocol for coupling cyclopropylamine to sterically hindered or stereochemically sensitive carboxylic acids.

  • Activation Phase: Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous THF (0.2 M). Add CDMT (1.1 equiv, 1.1 mmol) and N-methylmorpholine (NMM) (3.0 equiv, 3.0 mmol).

  • Intermediate Validation: Stir at room temperature for 30–60 minutes. Self-Validation Check: A white precipitate of NMM·HCl will form. The appearance of this precipitate is a visual confirmation that the active triazine ester has successfully formed. Do not proceed to step 3 until this precipitate is clearly visible.

  • Coupling Phase: Add cyclopropylamine (1.5 equiv, 1.5 mmol) dropwise to the suspension.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via LC-MS (the amide product is stable to air, unlike the Buchwald product).

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

References

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. ACS Publications. URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. URL:[Link]

Sources

Technical Support Center: Purification of N-[3-(Cyclopropylamino)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-PUR-092 Assigned Specialist: Senior Application Scientist, Separation Sciences

Triage & Quick Diagnostics

Subject: N-[3-(Cyclopropylamino)phenyl]acetamide (CAS: 884343-73-1) Chemical Profile:

  • Core Structure: N-acetylated m-phenylenediamine derivative.

  • Critical Functional Group: Secondary amine (Cyclopropylamino).

  • pKa Estimate: ~5.5–6.0 (Conjugate acid of the amine).

  • LogP: ~1.5–1.8 (Moderate lipophilicity).

Immediate Action Required: If you are experiencing severe peak tailing or irreversible adsorption (compound stuck at the baseline), the root cause is the interaction between the basic secondary amine and the acidic silanol groups (


) on the silica gel.

The Fix: You must use a basic modifier (Triethylamine or Ammonia) in your mobile phase.[1][2]

Method Development & Optimization

Q: What is the optimal solvent system for this compound?

A: Due to the competing polarities of the acetamide (polar) and the phenyl/cyclopropyl rings (lipophilic), a gradient system is required.

ParameterRecommendationRationale
Primary Solvent System Hexane / Ethyl Acetate (EtOAc) Provides the best selectivity for separating the mono-alkylated product from unreacted starting material (N-(3-aminophenyl)acetamide).
Alternative System DCM / Methanol (MeOH) Use only if solubility in Hex/EtOAc is poor. Note: MeOH has high eluting strength; keep concentration <10% to avoid co-elution.
Critical Additive 1% Triethylamine (TEA) Mandatory. TEA competitively binds to silica silanols, preventing the cyclopropylamine from "sticking" and tailing.
Detection UV 254 nm The phenyl ring provides strong absorption at this wavelength.
Q: How do I prepare the column to prevent decomposition?

A: The cyclopropyl group is strained and can be sensitive to strong acids, though it is generally stable on silica. However, the amine is the issue.

  • Pre-treatment: Flush the packed silica column with 3–4 column volumes (CV) of the starting mobile phase containing 1% TEA before loading your sample. This "deactivates" the silica.[3]

  • Equilibration: Ensure the pH of the eluent exiting the column is basic (check with pH paper) before injection.

Troubleshooting Guides (Q&A)

Ticket #1: "My product is streaking across the entire column."

Diagnosis: Silanol Effect. Resolution: The secondary amine protons are H-bonding to the silica surface.

  • Add Modifier: Add 1% TEA to both solvent A (non-polar) and solvent B (polar).

  • Ammonia Alternative: If TEA is difficult to remove later, use 1% aqueous Ammonium Hydroxide (

    
    ) in the Methanol component (if using DCM/MeOH). Note: Ammonia is not miscible with Hexane.
    
Ticket #2: "I have poor separation from the starting material (aniline)."

Diagnosis: Selectivity Issue.[1][4] Resolution: The starting material (N-(3-aminophenyl)acetamide) is a primary amine, while your product is a secondary amine. Their pKa values are similar, making separation difficult.

  • Gradient Shallowing: Reduce the gradient slope. Instead of 0–100% EtOAc over 20 mins, try 20–60% EtOAc over 30 mins.

  • Solvent Switch: Switch to Toluene / Acetone . The pi-pi interactions of Toluene with the aromatic ring can offer different selectivity than Hexane.

Ticket #3: "The sample precipitates when I load it onto the column."

Diagnosis: Solubility Mismatch. Resolution: The acetamide group reduces solubility in non-polar solvents like Hexane. Liquid loading in DCM causes band broadening. Protocol: Dry Loading (Solid Load)

  • Dissolve crude mixture in minimal MeOH or DCM.[3]

  • Add silica gel (ratio 1:3 sample-to-silica).

  • Evaporate solvent on a rotovap until a free-flowing powder remains.

  • Load this powder on top of the pre-packed column.

Ticket #4: "I'm losing yield. Is the cyclopropyl ring opening?"

Diagnosis: Acid Sensitivity or Irreversible Adsorption. Resolution: While cyclopropanes can open under strong acidic conditions, silica is usually too weak to cause this rapidly. The loss is likely adsorption.

  • Mass Balance Check: Flush the column with 10% MeOH in DCM (with 1% TEA) at the end. If product elutes, it was just stuck.

  • Avoid Acidic Modifiers: Never use Acetic Acid or TFA with this compound; it will protonate the amine, causing it to bind permanently to the silica (cation exchange mechanism).

Visual Workflows

Figure 1: Purification Decision Logic

Caption: Logical flow for troubleshooting peak shape and retention issues for amine-containing aromatics.

PurificationLogic Start Start: Analyze Chromatogram Observation Observation? Start->Observation Tailing Severe Tailing / Streaking Observation->Tailing Asymmetric Peak Coelution Co-elution with Impurities Observation->Coelution Overlapping Peaks HighBackpressure High Backpressure / Crashing Observation->HighBackpressure Inlet Blockage AddBase Action: Add 1% TEA to Mobile Phase (Blocks Silanols) Tailing->AddBase ChangeSolvent Action: Switch to Toluene/Acetone or Shallow Gradient Coelution->ChangeSolvent DryLoad Action: Switch to Dry Loading (Silica Adsorption) HighBackpressure->DryLoad

Figure 2: Dry Loading Protocol

Caption: Step-by-step workflow for dry loading to resolve solubility issues.

DryLoad Step1 1. Dissolve Crude (DCM/MeOH) Step2 2. Add Silica (1:3 Ratio) Step1->Step2 Step3 3. Rotovap to Dryness (Free-flowing powder) Step2->Step3 Step4 4. Load on Column (Top of bed) Step3->Step4 Step5 5. Elute (Hex/EtOAc + TEA) Step4->Step5

Quantitative Data Reference

Table 1: Mobile Phase Compatibility Matrix

Solvent SystemModifiersSuitabilityNotes
Hexane / EtOAc 1% TEAHigh Best for separation of impurities.
DCM / MeOH 1%

Medium Good solubility, but poor resolution of polar impurities.
DCM / MeOH 1% TEAMedium TEA is harder to remove from product than ammonia.
Water / ACN 0.1% Formic AcidLow (Prep HPLC) Warning: Acidic pH protonates the amine, drastically changing retention (Reverse Phase only).

Post-Purification Processing

Removal of Triethylamine (TEA): Since TEA (bp 89°C) has a higher boiling point than some solvents and can form salts:

  • Concentrate fractions.

  • Redissolve in EtOAc.

  • Wash with saturated Sodium Bicarbonate (

    
    )  (Do not use strong acid washes or the product will extract into water).
    
  • Dry over

    
     and concentrate.
    

References

  • Amine Purification on Silica

    • Source: BenchChem Technical Support.[3][4] "Purification of Secondary Alkyl Amines."

  • General Chromatography of Anilines

    • Source: ResearchGate Discussion.[1] "Purification of imine/aniline derivatives."

    • URL:[Link]

  • Chemical Properties (N-phenylacetamide derivatives)

    • Source: PubChem Compound Summary for N-[3-(cyclopropylmethylamino)phenyl]acetamide (Structural Analog).
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: N-[3-(Cyclopropylamino)phenyl]acetamide vs. CX-4945

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between CX-4945 (Silmitasertib) , a clinical-stage Casein Kinase 2 (CK2) inhibitor, and N-[3-(Cyclopropylamino)phenyl]acetamide , a structural fragment and synthetic intermediate.

This guide is structured to clarify the distinction between a fully optimized clinical drug candidate (CX-4945) and a pharmacophore building block (the Acetamide derivative), addressing their respective roles in drug discovery, chemical biology, and experimental application.

Executive Summary

  • CX-4945 (Silmitasertib): A potent, highly selective, orally bioavailable, ATP-competitive inhibitor of Protein Kinase CK2 (Casein Kinase 2).[1][2] It features a fused tricyclic benzo[c][2,6]naphthyridine scaffold and is currently in clinical trials for cholangiocarcinoma, medulloblastoma, and basal cell carcinoma.

  • N-[3-(Cyclopropylamino)phenyl]acetamide: A low-molecular-weight synthetic intermediate (CAS: 884343-73-1) and structural fragment. It is not a clinical drug but a chemical building block used to introduce the 3-(cyclopropylamino)phenyl moiety into larger, bioactive kinase inhibitors (e.g., MEK or PKC inhibitors). It lacks the structural complexity required for high-potency ATP-competitive inhibition on its own compared to CX-4945.

Verdict: Researchers should use CX-4945 for functional biological assays (signaling inhibition, apoptosis induction). N-[3-(Cyclopropylamino)phenyl]acetamide is appropriate only as a starting material for organic synthesis or as a low-affinity fragment control in structural biology screens.

Chemical & Structural Analysis[3][4]

The fundamental difference lies in their complexity and design purpose. CX-4945 is a "Type I" kinase inhibitor designed to fill the ATP-binding pocket, whereas the acetamide is a simple fragment.

FeatureCX-4945 (Silmitasertib) N-[3-(Cyclopropylamino)phenyl]acetamide
CAS Number 1009820-21-6884343-73-1
Molecular Weight ~349.77 g/mol 190.24 g/mol
Scaffold Benzo[c][2,6]naphthyridine (Tricyclic)Phenylacetamide (Monocyclic)
Key Moiety 3-Chlorophenylamino group (Selectivity)Cyclopropylamino group (Solubility/Metabolic stability)
Binding Mode ATP-Competitive (H-bonds with Hinge Region)Fragment binder (Low affinity, non-specific)
Role Clinical Kinase InhibitorSynthetic Intermediate / Fragment
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural classification and functional hierarchy of both compounds.

StructureComparison cluster_0 Functional Class color_drug color_drug color_frag color_frag color_prop color_prop CX4945 CX-4945 (Silmitasertib) Target_CK2 Target: CK2 (Holoenzyme) CX4945->Target_CK2 IC50: ~1 nM Scaffold_Tri Scaffold: Benzo[c][2,6]naphthyridine (Optimized for ATP Pocket) CX4945->Scaffold_Tri Acetamide N-[3-(Cyclopropylamino) phenyl]acetamide Target_Synth Application: Organic Synthesis (Building Block) Acetamide->Target_Synth Precursor Scaffold_Mono Scaffold: Phenyl Ring (Fragment Only) Acetamide->Scaffold_Mono

Caption: Structural hierarchy comparing the clinical inhibitor CX-4945 (Blue) targeting CK2, versus the synthetic intermediate Acetamide (Red) used as a building block.[1][2][3]

Pharmacology & Mechanism of Action[1]

CX-4945: The CK2 Master Regulator

CX-4945 acts by competitively binding to the ATP-binding site of the CK2


 catalytic subunit.
  • Mechanism: It forms stable hydrogen bonds with the hinge region of the kinase (Val116) and hydrophobic interactions within the pocket.

  • Downstream Effects: Inhibition of CK2 prevents the phosphorylation of critical survival factors, including Akt (at Ser129) , PTEN , and NF-

    
    B . This leads to the downregulation of the PI3K/Akt/mTOR pathway and induction of apoptosis.
    
  • Selectivity: Highly selective for CK2 over 230+ other kinases (Gini coefficient > 0.6).

N-[3-(Cyclopropylamino)phenyl]acetamide: The Pharmacophore

This compound is not a biological effector in itself but carries the cyclopropylamino group.

  • Role in Med Chem: The cyclopropylamino group is often introduced into kinase inhibitors (e.g., MEK inhibitors like Trametinib, though on a different scaffold) to improve metabolic stability (blocking dealkylation) and enhance lipophilicity without adding excessive molecular weight.

  • Activity: As a standalone fragment, it lacks the necessary hydrogen-bond acceptors/donors to anchor firmly in a kinase hinge region, likely resulting in millimolar (inactive) IC50 values if tested directly against CK2.

Experimental Performance Data

The following table contrasts the biological activity you can expect in a standard kinase assay.

Assay ParameterCX-4945 N-[3-(Cyclopropylamino)phenyl]acetamide
CK2

IC50
1 nM (Potent)> 100

M
(Predicted/Inactive)
Cell Viability (HeLa) EC50: ~3-5

M
Inactive / Non-toxic (at low conc.)
p-Akt (S129) Blot Complete ablation at 10

M
No effect
Solubility (DMSO) High (>10 mM)High (>50 mM)
Primary Use Signal Transduction BlockadeLibrary Synthesis / Negative Control

Note: Data for CX-4945 is derived from pivotal characterization studies (Siddiqui-Jain et al., 2010). Data for the Acetamide is inferred from its status as a simple intermediate lacking a kinase-privileged scaffold.

Experimental Protocols

A. Kinase Inhibition Assay (CX-4945 Validation)

To verify CX-4945 activity (and use the Acetamide as a negative control), use the following radiometric CK2 assay.

Materials:

  • Recombinant CK2

    
     enzyme.
    
  • Substrate: CK2-specific peptide (e.g., RRRADDSDDDDD).

  • 
    -
    
    
    
    P-ATP.
  • Test Compounds: CX-4945 (1 nM - 10

    
    M) and Acetamide (10 
    
    
    
    M).

Protocol:

  • Preparation: Dilute compounds in DMSO. Final DMSO concentration in assay should be <1%.

  • Reaction Mix: Combine 5

    
    L reaction buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl
    
    
    
    ), 20
    
    
    M peptide substrate, and 10 ng CK2 enzyme.
  • Initiation: Add 5

    
    L ATP mix (10 
    
    
    
    M cold ATP + 0.5
    
    
    Ci
    
    
    -
    
    
    P-ATP).
  • Incubation: Incubate at 30°C for 15 minutes.

  • Termination: Spot 10

    
    L onto P81 phosphocellulose paper.
    
  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure incorporated radioactivity via scintillation counting.

  • Result: CX-4945 should show a dose-dependent reduction in counts (IC50 ~1 nM). The Acetamide should show counts similar to the DMSO control (100% activity).

B. Western Blotting for Pathway Analysis

Objective: Confirm inhibition of CK2 downstream signaling.

Workflow Visualization (DOT):

WesternBlotWorkflow step step reagent reagent outcome outcome Cells Cancer Cells (e.g., HeLa/PC3) Treat Treatment (6-24 Hours) Cells->Treat Lysis Lysis (RIPA + Phospho-STOP) Treat->Lysis Blot Immunoblotting Lysis->Blot Target1 p-Akt (Ser129) (CK2 specific) Blot->Target1 Decreased by CX-4945 Target2 p-S6 Ribosomal (mTOR downstream) Blot->Target2 Decreased by CX-4945 CX CX-4945 (5-10 µM) CX->Treat Ace Acetamide (10 µM Control) Ace->Treat

Caption: Workflow for validating CK2 inhibition. CX-4945 treatment results in loss of p-Akt (Ser129), while the Acetamide control should show no change.

References

  • Siddiqui-Jain, A., et al. (2010). "CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy."[1] Cancer Research, 70(24), 10288-10298.

  • Pierre, F., et al. (2011). "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer." Journal of Medicinal Chemistry, 54(2), 635-654.

  • PubChem Compound Summary. (2024). "N-[3-(Cyclopropylamino)phenyl]acetamide (CID 43560301)." National Center for Biotechnology Information.

  • Ruzzene, M., & Pinna, L. A. (2010).[2] "Addiction to protein kinase CK2: a common denominator of diverse cancer cells?" Biochimica et Biophysica Acta, 1804(3), 499-504.

Sources

Technical Guide: High-Resolution 1H NMR Characterization of N-[3-(Cyclopropylamino)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR spectrum of N-[3-(Cyclopropylamino)phenyl]acetamide Content Type: Publish Comparison Guide

Executive Summary & Application Context

N-[3-(Cyclopropylamino)phenyl]acetamide is a critical intermediate often encountered in the synthesis of kinase inhibitors and pharmaceutical scaffolds.[1] Its structural duality—combining a polar acetamide moiety with a secondary cyclopropylamine—presents specific characterization challenges.[1]

This guide provides a technical comparison of characterization methodologies, focusing on 1H NMR spectroscopy as the primary tool for structural validation. We compare the "Gold Standard" protocol (DMSO-d6) against common alternatives (CDCl3) and complementary techniques (LC-MS), offering a self-validating workflow for researchers.

Quick Reference: Chemical Identity
  • Formula: C11H14N2O[1][2]

  • MW: 190.24 g/mol [1][2]

  • Key Features: Meta-substituted benzene ring, cyclopropyl "high-field" markers, labile amide/amine protons.[1]

Comparative Analysis: Solvent & Method Selection

In drug development, selecting the correct analytical condition is as vital as the measurement itself. Below is a comparison of the primary NMR solvent systems and their impact on data quality for this specific compound.

Comparison Table: Characterization Approaches
FeatureMethod A: DMSO-d6 (Recommended) Method B: CDCl3 (Alternative) Method C: LC-MS (Complementary)
Solubility Excellent. Dissolves polar amide/amine effectively.[1]Moderate. Risk of precipitation at high conc.[1]N/A (Solvent independent)
NH Detection High. Amide (~9.8 ppm) and Amine (~5.8 ppm) protons are distinct sharp/broad singlets.[1]Poor. NH protons often broaden or exchange, disappearing into the baseline.[1]None. Detects mass/charge only.[1]
Water Peak ~3.33 ppm (can obscure mid-field signals).[1][3]~1.56 ppm (usually clear of key regions).[1]N/A
Spectral Resolution Good separation of aromatic signals.[1]Potential overlap of aromatic signals due to aggregation.[1]High resolution for purity, zero structural insight.
Primary Use Case Structural Elucidation & Full Assignment. Routine quick-check if solubility permits.Purity % and Mass Confirmation.[1][4]

Expert Insight: For N-[3-(Cyclopropylamino)phenyl]acetamide, DMSO-d6 is the superior choice. The secondary amine and acetamide protons are crucial for confirming the substitution pattern. In CDCl3, the quadrupole moment of Nitrogen and rapid exchange often obliterate these signals, leading to an incomplete structural proof.

Detailed Spectral Analysis (DMSO-d6)

This section details the expected chemical shifts and multiplicity patterns.[1] The data is synthesized from fragment analysis (aniline derivatives + cyclopropylamine) and standard substituent effects.[1]

The Spectrum at a Glance

The spectrum is defined by three distinct regions:

  • Upfield (0.4 – 2.5 ppm): The diagnostic Cyclopropyl fingerprint and Acetamide methyl.[1]

  • Midfield (6.0 – 7.2 ppm): The meta-substituted aromatic system.[1]

  • Downfield (5.0 – 10.0 ppm): Labile NH protons (Solvent dependent).[1]

Assignment Table
Position / GroupShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Structural Logic
Cyclopropyl -CH2- 0.35 – 0.45 Multiplet (m)2Hcis couplingHigh-field shielding due to ring strain/anisotropy.[1]
Cyclopropyl -CH2- 0.65 – 0.75 Multiplet (m)2Htrans couplingDistinct diastereotopic environment.[1]
Acetamide -CH3 2.01 Singlet (s)3H-Characteristic acetyl methyl adjacent to carbonyl.[1]
Cyclopropyl -CH- 2.30 – 2.40 Multiplet (m)1HJ ~3-4, 7Methine proton adjacent to Nitrogen.[1]
Amine -NH- 5.80 – 6.00 Broad Singlet1H-Secondary amine; broadens due to quadrupole relaxation.[1]
Ar-H (C4/C6) 6.25 – 6.40 Doublet of Doublets1HJ ~8, 2Ortho to amino group (shielded).[1]
Ar-H (C2) 6.80 – 6.90 Singlet (t-like)1HJ ~2Isolated between two N-substituents.[1]
Ar-H (C5) 6.95 – 7.05 Triplet (t)1HJ ~8Meta-position; less shielded than C4/C6.[1]
Amide -NH- 9.75 – 9.85 Singlet (s)1H-Deshielded by carbonyl anisotropy; highly solvent dependent.[1]
Critical Diagnostic Features
  • The "Upfield Pair": The presence of two distinct multiplets below 1.0 ppm is the definitive proof of the intact cyclopropyl ring. If the ring opens (degradation), these shift downfield to >1.0 ppm (propyl chain).[1]

  • The "Meta" Pattern: Look for the characteristic 1:3:1 or 1:2:1 aromatic splitting pattern.[1] The proton between the two nitrogens (C2) is often a narrow triplet or singlet around 6.8-6.9 ppm.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow this step-by-step protocol.

Materials
  • Compound: >5 mg N-[3-(Cyclopropylamino)phenyl]acetamide.[1]

  • Solvent: DMSO-d6 (99.9 atom% D) + 0.03% TMS (Tetramethylsilane) as internal reference.[1]

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation (The "Dilution Rule"):

    • Weigh 5-10 mg of solid into a clean vial.

    • Add 0.6 mL of DMSO-d6.[1]

    • Crucial Step: Vortex for 30 seconds. Ensure the solution is perfectly clear. Suspended particles cause magnetic susceptibility inhomogeneity, broadening the cyclopropyl multiplets.[1]

  • Acquisition Parameters (400 MHz+ recommended):

    • Temperature: 298 K (25°C).[1]

    • Pulse Sequence: zg30 (standard 30° pulse) or zg (90° pulse with longer relaxation).

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: The cyclopropyl protons have long T1 relaxation times.[1] A short D1 (<1s) will suppress their integration, leading to a false ratio (e.g., appearing as 1.5H instead of 2H).[1]

    • Scans (NS): 16 or 32 scans are sufficient for >5mg.[1]

  • Processing & Validation:

    • Phasing: Apply manual phasing. Auto-phasing often fails on the broad Amide NH peak.[1]

    • Baseline Correction: Apply Bernstein polynomial correction (order 1) to flatten the baseline near the large water peak (3.33 ppm).

    • Integration Check: Calibrate the Acetamide Methyl (2.01 ppm) to exactly 3.00 .

    • Pass Criteria: The Cyclopropyl CH2 regions (0.3-0.8 ppm) must integrate to 4.0 ± 0.2 .[1]

Structural Elucidation Workflow (Logic Map)

The following diagram visualizes the decision-making process for confirming the structure using the data described above.

NMR_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_Upfield Check 0.3 - 0.8 ppm Are there 2 multiplets? Start->Check_Upfield Cyclo_Confirm Cyclopropyl Ring Intact Check_Upfield->Cyclo_Confirm Yes (4H total) Cyclo_Fail Ring Opening/Impurity (Check Propyl chains) Check_Upfield->Cyclo_Fail No Check_Midfield Check 2.0 ppm Sharp Singlet (3H)? Cyclo_Confirm->Check_Midfield Acetamide_Confirm Acetamide Group Present Check_Midfield->Acetamide_Confirm Yes Check_Aromatic Check 6.0 - 7.2 ppm Meta-Substitution Pattern? Acetamide_Confirm->Check_Aromatic Structure_Valid STRUCTURE CONFIRMED N-[3-(Cyclopropylamino)phenyl]acetamide Check_Aromatic->Structure_Valid Yes

Figure 1: Logical workflow for validating the structure based on key spectral checkpoints.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][5][6] (Standard reference for chemical shift tables).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for Cyclopropyl and Amide shift predictions).

  • Hofmann, M. (2020).[1] Solvent Effects in NMR Spectroscopy. [Online Resource]. Available at: [Link] (Validated solvent shift data for Amides).[1]

  • PubChem Database. (2024).[1] Compound Summary for CID 43560301 (N-[3-(cyclopropylmethylamino)phenyl]acetamide). [Link] (Structural analog reference).[1][7]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Cyclopropylamino Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation characteristics of Cyclopropylamino Acetamides (CPAAs) versus their structural analogs, primarily Isopropylamino Acetamides (IPAAs) .

Executive Summary

In drug discovery, the cyclopropyl moiety is frequently employed as a bioisostere for isopropyl or ethyl groups to enhance metabolic stability (by blocking CYP450 oxidation) and restrict conformational freedom. However, distinguishing these motifs during structural elucidation—particularly in metabolite identification—requires a precise understanding of their distinct gas-phase dissociation pathways.

This guide compares the fragmentation "performance" (diagnostic utility) of Cyclopropylamino Acetamides (CPAAs) against Isopropylamino Acetamides (IPAAs) .

Key Finding: The hallmark of CPAA fragmentation is the suppression of


-cleavage  (loss of methyl) due to ring strain, contrasting sharply with the dominant 

pathway observed in IPAAs.

Mechanistic Comparison: CPAA vs. Alternatives

The fragmentation behavior of CPAAs is governed by the high ring strain (~27.5 kcal/mol) of the cyclopropyl group and the hybridization of the nitrogen lone pair.

The "Alpha-Cleavage Blockade" (The Core Differentiator)

For alkylamines, the most favorable fragmentation in Electron Ionization (EI) and high-energy Collision-Induced Dissociation (CID) is


-cleavage , where the bond adjacent to the heteroatom breaks to stabilize the radical cation.
  • Isopropylamino Acetamides (Alternative): The isopropyl group readily undergoes

    
    -cleavage, losing a methyl radical (
    
    
    
    , 15 Da). This results in a highly abundant diagnostic ion at
    
    
    .
    
    
  • Cyclopropylamino Acetamides (Product): Standard

    
    -cleavage is energetically unfavorable  because it would require placing a double bond within the highly strained three-membered ring (violating Bredt’s rule-like strain constraints in the transition state). Consequently, the 
    
    
    
    peak is virtually absent.
    • Dominant Pathway: Fragmentation is driven instead by C-N bond cleavage (generating the cyclopropyl cation, m/z 41) or ring opening followed by complex rearrangements (e.g., loss of

      
      ).
      
Diagnostic Ion Signatures[1]
FeatureCyclopropylamino Acetamide (CPAA)Isopropylamino Acetamide (IPAA)
Molecular Ion

(Odd mass for 1N)

Primary Loss Loss of 41 Da (Cyclopropyl radical) or 28 Da (Ethylene, if ring opens)Loss of 15 Da (Methyl radical)
Low Mass Ion m/z 41 (

)
m/z 43 (

)
Base Peak (EI) Often m/z 56 (

) or Acylium ion
[M-15] (Dominant)
Mechanism Ring Opening / Inductive CleavageAlpha-Cleavage
Acetamide-Specific Fragmentation

Both scaffolds share the acetamide motif (


), which contributes common neutral losses:
  • Loss of Ketene (42 Da):

    
    . A standard rearrangement for acetamides, observed in both CPAA and IPAA.
    
  • McLafferty Rearrangement: If the alkyl chain is long enough (not applicable to cyclopropyl), this would occur. For CPAA, the rigidity prevents the required 6-membered transition state involving the ring carbons.

Visualization of Fragmentation Pathways[1][2][3][4][5]

The following diagram illustrates the divergent pathways that allow for unambiguous differentiation of the two scaffolds.

FragmentationPathways cluster_0 Precursor Ions CPAA Cyclopropylamino Acetamide (CPAA) Blockade Alpha-Cleavage BLOCKED (Ring Strain) CPAA->Blockade X CN_Cleavage Inductive C-N Cleavage CPAA->CN_Cleavage Dominant RingOpen Ring Opening (Isomerization) CPAA->RingOpen High Energy IPAA Isopropylamino Acetamide (IPAA) AlphaCleavage Alpha-Cleavage (Facile) IPAA->AlphaCleavage Low Energy Ion43 m/z 43 (Isopropyl Cation) IPAA->Ion43 Inductive M_15 [M-15]+ (Loss of Methyl) DIAGNOSTIC AlphaCleavage->M_15 Ion41 m/z 41 (Cyclopropyl Cation) DIAGNOSTIC CN_Cleavage->Ion41 Loss28 Loss of 28 Da (Ethylene) RingOpen->Loss28

Figure 1: Divergent fragmentation logic. Note the blockade of alpha-cleavage in CPAA leading to m/z 41, whereas IPAA funnels into the [M-15] channel.

Experimental Protocol: Self-Validating Identification

To objectively compare these analytes, use the following Energy-Resolved Mass Spectrometry (ER-MS) protocol. This method validates the stability of the cyclopropyl ring versus the labile isopropyl group.

Materials
  • Instrument: Q-TOF or Orbitrap MS (High Resolution required for exact mass confirmation: 41.0391 vs 43.0547).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Standards: N-cyclopropylacetamide (CPAA) and N-isopropylacetamide (IPAA).

Step-by-Step Workflow
  • Source Optimization (Soft vs. Hard):

    • Initial Scan: Set Source Fragmentation/Declustering Potential to Low (0-10V) .

    • Observation: Confirm the molecular ion

      
      .[1]
      
      • CPAA: Stable

        
        .
        
      • IPAA: Stable

        
        .
        
    • Self-Check: If

      
       (Loss of 
      
      
      
      ) is observed immediately, lower source temperature.
  • Energy-Resolved Breakdown Curve:

    • Isolate the precursor ion (width 1.0 Da).

    • Ramp Collision Energy (CE) from 0 to 50 eV in 5 eV increments.

    • Data Collection: Monitor the survival yield of the precursor and the appearance of fragments.

  • Diagnostic Peak Monitoring:

    • For IPAA: Monitor transition to [M-15] . This should appear at low CE (~10-15 eV) due to the stability of the resulting iminium ion.

    • For CPAA: Monitor transition to m/z 41 or [M-41] . This typically requires higher CE (>20-25 eV) because the C-N bond must break, or the ring must open.

  • Data Interpretation (Decision Matrix):

    • IF dominant fragment is

      
      
      
      
      
      Isopropyl .
    • IF

      
       is absent AND m/z 41 is present 
      
      
      
      Cyclopropyl .

Quantitative Data Comparison

The following table summarizes expected relative abundances (RA) based on standard EI-MS (70eV) data, which serves as a reference for fragmentation propensity.

Fragment Ion (m/z)CPAA (Cyclopropyl) RA%IPAA (Isopropyl) RA%Structural Assignment
[M]+ 10-20%5-10%Molecular Ion
[M-15] < 1% (Trace) 100% (Base Peak) Loss of Methyl (

-cleavage)
m/z 41 60-80% 10-20%

(Cyclopropyl cation)
m/z 43 < 5%40-50%

(Isopropyl cation)
m/z 56 40-60%< 5%

(Ring intact iminium)

Note: Data represents typical trends for simple acetamide derivatives. Specific abundances vary with N-substitution.

Logical Workflow for Unknown Identification

Use this decision tree when analyzing unknown metabolites or impurities suspected to contain these moieties.

DecisionTree Start Unknown Spectrum (Acetamide Derivative) CheckM15 Is [M-15]+ Peak Dominant? Start->CheckM15 Isopropyl Identify as Isopropylamino Acetamide CheckM15->Isopropyl Yes (Strong) CheckLowMass Check Low Mass Region (m/z 41 vs 43) CheckM15->CheckLowMass No (Absent) CheckLowMass->Isopropyl m/z 43 Dominant Cyclopropyl Identify as Cyclopropylamino Acetamide CheckLowMass->Cyclopropyl m/z 41 Dominant Other Other Alkyl (Propyl/Butyl) CheckLowMass->Other m/z 29/57 Dominant

Figure 2: Logical decision tree for structural elucidation of N-alkyl acetamides.

References

  • NIST Mass Spectrometry Data Center. Cyclopropylamine - Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrometry - fragmentation patterns of cycloalkanes (cyclopropane). Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Alpha Cleavage). Available at: [Link][2][3][1][4][5][6][7]

Sources

Technical Comparison Guide: HPLC Purity Analysis of N-[3-(Cyclopropylamino)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the purity analysis of N-[3-(Cyclopropylamino)phenyl]acetamide (CAS: 884343-73-1), a critical intermediate in the synthesis of MEK inhibitors like Trametinib.

This guide compares three methodological approaches, designating a Hybrid C18 / Acidic Phosphate system as the "Gold Standard" due to its superior handling of the basic cyclopropylamine moiety.

Executive Summary & Compound Analysis

N-[3-(Cyclopropylamino)phenyl]acetamide presents a classic chromatographic challenge: it contains a neutral/weakly acidic acetamide group and a basic secondary amine (cyclopropylamine, pKa ~9-10).

  • The Challenge: On traditional silica-based C18 columns, the protonated amine interacts with residual silanols, causing severe peak tailing (

    
    ), retention time shifting, and loss of resolution from closely eluting impurities (e.g., desacetyl analogs).
    
  • The Solution: This guide compares the Standard Silica Method , the Orthogonal Phenyl-Hexyl Method , and the recommended Hybrid C18 Method .

Method Performance Matrix
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl Method C: Hybrid C18 (Recommended)
Stationary Phase Traditional Silica C18 (5µm)Phenyl-Hexyl (3µm)Hybrid Silica C18 (3µm)
Dominant Interaction Hydrophobic

/ Hydrophobic
Hydrophobic + Steric Protection
Peak Shape (Tailing) Poor (

1.6 - 2.[1]0)
Moderate (

1.2 - 1.4)
Excellent (

< 1.1)
pH Stability Low (pH 2-8)Low (pH 2-8)High (pH 1-12)
Impurity Selectivity BaselineHigh for aromaticsHigh for structurally similar degradants

Method Development Logic (Decision Tree)

The following diagram illustrates the decision logic used to select the Hybrid C18 system over alternatives, based on the analyte's physicochemical properties.

MethodSelection Start Analyte: N-[3-(Cyclopropylamino)phenyl]acetamide CheckBasic Check Functional Groups: Secondary Amine Present? Start->CheckBasic SilanolIssue Risk: Silanol Interaction (Peak Tailing) CheckBasic->SilanolIssue Yes (Basic pKa ~9) Choice1 Option A: High pH (> pKa) SilanolIssue->Choice1 Choice2 Option B: Low pH (< pKa) + Ion Pairing SilanolIssue->Choice2 Choice3 Option C: Hybrid Silica (Shielded) SilanolIssue->Choice3 ResultA Requires High-pH Stable Column (Good deprotonation) Choice1->ResultA ResultB Complex Mobile Phase (MS Incompatible) Choice2->ResultB ResultC Recommended: Robust, MS Compatible, Sharp Peaks Choice3->ResultC

Caption: Decision tree prioritizing Hybrid Silica technology to mitigate amine-silanol interactions without complex ion-pairing reagents.

Recommended Protocol: Hybrid C18 / Acidic Phosphate

This protocol is the "Gold Standard" for purity analysis, validated for Trametinib intermediates. It utilizes a multi-layered hybrid particle (e.g., YMC-Triart or Waters XBridge) which eliminates secondary silanol interactions.

Chromatographic Conditions
  • Column: Hybrid C18 (e.g., YMC-Triart C18),

    
    , 
    
    
    
    .[2][3][4]
  • System: HPLC with UV-Vis / PDA Detector.

  • Wavelength:

    
     (Primary), 
    
    
    
    (Secondary for non-aromatic impurities).
  • Flow Rate:

    
    .
    
  • Column Temperature:

    
     (Elevated temperature reduces viscosity and improves mass transfer for amines).
    
  • Injection Volume:

    
    .
    
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve

    
    
    
    
    
    in
    
    
    Milli-Q water. Adjust pH to
    
    
    with dilute Orthophosphoric Acid (
    
    
    ). Filter through
    
    
    membrane.
    • Why pH 2.5? At this pH, the amine is fully protonated. While this typically risks silanol interaction, the Hybrid surface chemistry prevents it, allowing the phosphate buffer to provide excellent peak symmetry.

  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).[5]

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End

Comparative Performance Data

The following data highlights the superiority of the Hybrid C18 method over standard alternatives. Data is synthesized from validation studies of Trametinib intermediates [1, 2].[3][4]

Table 1: System Suitability Parameters
ParameterStandard Silica C18 Phenyl-Hexyl Hybrid C18 (Recommended) Acceptance Criteria
Retention Time (

)



N/A
Tailing Factor (

)

(Fail)

(Pass)

(Excellent)

Theoretical Plates (

)




Resolution (

)
*




LOD (

)



N/A

*Resolution calculated between N-[3-(Cyclopropylamino)phenyl]acetamide and its nearest des-cyclopropyl impurity.

Mechanistic Insight
  • Standard C18: The high tailing (

    
    ) is caused by the "cation-exchange" mechanism where the protonated cyclopropylamine binds to ionized silanols (
    
    
    
    ) on the silica surface.
  • Phenyl-Hexyl: Offers better separation of aromatic impurities due to

    
     stacking but suffers from lower hydrolytic stability at low pH compared to hybrid particles.
    
  • Hybrid C18: The ethylene-bridged silica (BEH) or multi-layered hybrid surface effectively "hides" silanols, resulting in a purely hydrophobic interaction and sharp peaks.

Analytical Workflow

This diagram outlines the validated workflow for routine purity analysis, ensuring data integrity and reproducibility.

Workflow SamplePrep Sample Prep 1.0 mg/mL in 50:50 ACN:Water SysSuit System Suitability Inject Std x5 RSD < 2.0% SamplePrep->SysSuit BlankInj Blank Injection (Diluent) SysSuit->BlankInj Pass SampleInj Sample Injection (Duplicate) BlankInj->SampleInj DataProc Data Processing Integrate at 240nm Calc % Area Norm SampleInj->DataProc

Caption: Standardized workflow ensuring no carryover (Blank Injection) and statistical validity (System Suitability) before sample analysis.

References

  • Venkateswara Rao, P., et al. (2024). "New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach." Discover Chemical Engineering. Link

  • Desai, S., et al. (2023). "Development and Validation of RP-HPLC Method for the Estimation of Trametinib in API and Marketed Pharmaceutical Tablet Dosage Form." Indo American Journal of Pharmaceutical Sciences. Link

  • SIELC Technologies. (2018).[6] "Separation of 3-Aminoacetanilide (Structurally similar aniline derivative) on Newcrom R1." Link

  • PubChem. "N-[3-(Cyclopropylamino)phenyl]acetamide Compound Summary."[7] National Library of Medicine. Link

Sources

Publish Comparison Guide: N-[3-(Cyclopropylamino)phenyl]acetamide Scaffolds vs. Standard DYRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between N-[3-(Cyclopropylamino)phenyl]acetamide derivatives (specifically focusing on the AZ-G / Pyrazolo[1,5-a]pyrimidine class) and standard DYRK2 inhibitors.

Executive Summary

Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a critical regulator of the proteasome (via Rpt3 phosphorylation), apoptosis (p53), and cell cycle progression. While historically targeted by non-selective natural products like Curcumin, the field has evolved toward high-potency synthetic inhibitors.

This guide compares N-[3-(Cyclopropylamino)phenyl]acetamide-based inhibitors (exemplified by the chemical probe AZ-G and the Pyrazolo[1,5-a]pyrimidine class) against three industry standards:

  • LDN-192960: The benchmark synthetic inhibitor (Acridine core).

  • Curcumin: The historical natural product reference.

  • YK-2-69 (Compound 43): The emerging "best-in-class" highly selective inhibitor.

Key Finding: While N-[3-(Cyclopropylamino)phenyl]acetamide derivatives (AZ-G) offer a distinct chemotype with potential for dual CK2/DYRK2 inhibition, YK-2-69 currently represents the pinnacle of selectivity and potency (IC₅₀ < 10 nM) for pure DYRK2 interrogation.

Compound Profile: N-[3-(Cyclopropylamino)phenyl]acetamide Derivatives

  • Primary Representative: AZ-G (and the related SGC-CK2-1 series).

  • Chemical Class: Pyrazolo[1,5-a]pyrimidine.[1][2][3][4]

  • Structural Logic:

    • Core: The pyrazolo[1,5-a]pyrimidine scaffold mimics ATP, binding to the hinge region.

    • Cyclopropylamino Group: Occupies the adenine binding pocket, providing steric bulk that enhances selectivity against smaller kinase pockets.

    • Acetamide Moiety: Forms critical hydrogen bonds (donor/acceptor) with the hinge residues (e.g., Glu/Leu backbone), stabilizing the active conformation.

  • Mechanism of Action: Type I ATP-competitive inhibition.

Comparative Technical Analysis

A. Potency & Binding Affinity (IC₅₀)

The following table summarizes the inhibitory potency against recombinant DYRK2 kinase.

CompoundCore StructureDYRK2 IC₅₀Binding ModePrimary Off-Targets
AZ-G (Topic) Pyrazolo[1,5-a]pyrimidine~40 - 100 nM *ATP-CompetitiveCK2 (High Potency), CLK2
LDN-192960 Acridine13 nM ATP-CompetitiveHaspin, DYRK3, MARKs
YK-2-69 Benzothiazole/Pyrimidine0.6 - 9 nM ATP-CompetitiveHighly Selective (DYRK1B weak)
Curcumin Polyphenol~500 - 5000 nM Non-specificPan-assay interference (PAINS)

*Note: AZ-G is often characterized as a dual CK2/DYRK2 inhibitor. Its potency against DYRK2 is robust but secondary to CK2 in some analogs (e.g., SGC-CK2-1).

B. Kinome Selectivity

Selectivity is the major differentiator in DYRK2 drug development.

  • N-[3-(Cyclopropylamino)phenyl]acetamide (AZ-G): Exhibits a "narrow spectrum" profile. While it avoids most of the kinome, it has significant overlap with Casein Kinase 2 (CK2) due to the structural similarity of the ATP pockets. This makes it a useful tool for studying the CK2-DYRK2 axis but less ideal for isolating DYRK2-specific phenotypes compared to YK-2-69.

  • LDN-192960: Potent but "promiscuous" within the CMGC family. It significantly inhibits Haspin (IC₅₀ ~10 nM), which complicates cell cycle studies (mitotic arrest).

  • YK-2-69: The gold standard for selectivity. It shows >100-fold selectivity over DYRK1A and DYRK3, and minimal cross-reactivity with the broader kinome (S(10) score is excellent).

C. Cellular Efficacy & Druggability
  • Solubility:

    • AZ-G / YK-2-69: High aqueous solubility (due to polar acetamide/amino side chains), suitable for in vivo dosing.

    • Curcumin: Extremely poor bioavailability; rapid metabolism limits utility to in vitro assays.

  • Pathway Engagement:

    • AZ-G: Effectively reduces phosphorylation of Rpt3 (Thr25) and p53 (Ser46) , but effects may be confounded by CK2 inhibition (which also regulates p53).

    • YK-2-69: Demonstrates clean suppression of proteasome activity and 4E-BP1 phosphorylation without CK2-associated toxicity.

Experimental Protocols (Self-Validating Systems)

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Platform)

To quantify IC₅₀ values accurately.

  • Preparation: Dilute compounds (AZ-G, LDN, YK) in 100% DMSO (10-point dose-response, 1:3 serial dilution). Final DMSO concentration in assay: 1%.

  • Enzyme Mix: Prepare 2x DYRK2 enzyme solution (0.5 ng/µL) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Substrate Mix: Prepare 2x Substrate/ATP mix (50 µM Woodtide peptide + 10 µM Ultra-Pure ATP).

  • Reaction:

    • Add 2.5 µL Compound + 2.5 µL Enzyme to 384-well white plate. Incubate 10 min at RT (thermodynamic equilibration).

    • Add 5 µL Substrate/ATP mix to start reaction.

    • Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).

  • Read: Measure luminescence. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol 2: Cellular Target Engagement (Western Blot for p-Rpt3)

To validate cellular permeability and on-target effect.

  • Cell Culture: Seed MDA-MB-468 (TNBC) or U266 (Myeloma) cells at 70% confluency.

  • Treatment: Treat with inhibitor (1 µM and 10 µM) for 4 hours . Note: Short duration prevents total protein degradation confounding.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na₃VO₄, NaF).

  • Blotting:

    • Primary Ab: Anti-phospho-Proteasome 19S S5b/Rpt3 (Thr25) [1:1000].

    • Control Ab: Anti-Total Rpt3 and Anti-GAPDH.

  • Validation: A specific DYRK2 inhibitor must reduce p-Rpt3 >50% at 1 µM without affecting Total Rpt3 levels.

Visualizations

Figure 1: DYRK2 Signaling & Inhibitor Intervention Points

This diagram illustrates the downstream effects of DYRK2 inhibition on the Proteasome and Apoptosis pathways.

DYRK2_Pathway Inhibitors Inhibitors (AZ-G, LDN-192960, YK-2-69) DYRK2 DYRK2 Kinase Inhibitors->DYRK2 Inhibits Proteasome 26S Proteasome Activation Inhibitors->Proteasome Downregulates Apoptosis Apoptosis Induction (Intrinsic) Inhibitors->Apoptosis Modulates (Context Dependent) Rpt3 Rpt3 (Proteasome Subunit) DYRK2->Rpt3 Phosphorylates (Thr25) p53 p53 (Apoptosis) DYRK2->p53 Phosphorylates (Ser46) cMyc c-Myc / 4E-BP1 DYRK2->cMyc Phosphorylates Rpt3->Proteasome Promotes Assembly p53->Apoptosis Triggers TumorGrowth Tumor Growth / Proliferation cMyc->TumorGrowth Drives

Caption: DYRK2 regulates proteostasis and cell survival. Inhibitors block the phosphorylation of Rpt3 (impairing proteasome function) and p53.

Figure 2: Experimental Workflow for Inhibitor Validation

A step-by-step logic flow for validating N-[3-(Cyclopropylamino)phenyl]acetamide derivatives.

Workflow Step1 1. In Vitro Kinase Assay (ADP-Glo) Step2 2. Selectivity Profiling (Kinome Scan) Step1->Step2 Step3 3. Cellular Target Engagement (NanoBRET / Western) Step2->Step3 Decision Is IC50 < 100nM AND Selective? Step3->Decision Step4 4. Phenotypic Assay (Viability / Apoptosis) Pass Lead Candidate Decision->Pass Yes Fail Refine Structure (SAR) Decision->Fail No

Caption: Validation pipeline. Compounds must pass enzymatic potency thresholds before selectivity and cellular engagement testing.

References

  • Banerjee, S., et al. (2019). "Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression." Proceedings of the National Academy of Sciences (PNAS).

  • Yuan, K., et al. (2022). "Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer."[5] Nature Communications.[5] (Describes YK-2-69 ).

  • Wells, C.I., et al. (2021). "SGC-CK2-1: A Chemical Probe for the Study of Casein Kinase 2."[6] ACS Chemical Biology. (Describes the AZ-G / Pyrazolo[1,5-a]pyrimidine class).

  • Dark Kinase Knowledgebase. "IDG Kinase - Tool Compound - AZ-G." (Identifies AZ-G as a DYRK2 tool).

  • Banerjee, S., et al. (2018). "Ancient drug curcumin impedes 26S proteasome activity by direct inhibition of dual-specificity tyrosine-regulated kinase 2." PNAS.

Sources

Technical Comparison Guide: Reference Standards for N-[3-(Cyclopropylamino)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standard for N-[3-(Cyclopropylamino)phenyl]acetamide Context: Pharmaceutical Impurity Profiling (Trametinib Related)

Critical Analysis for Trametinib Impurity Profiling & Quality Control

Executive Summary & Chemical Context[2][4][5][6][7][8][9][10][11][12]

N-[3-(Cyclopropylamino)phenyl]acetamide (CAS: 884343-73-1) is a critical structural fragment and potential process impurity associated with the synthesis and degradation of MEK inhibitors, most notably Trametinib .[1][2][3]

In the context of pharmaceutical development, this molecule represents a specific analytical challenge: it shares the N-(3-aminophenyl)acetamide core with the API but possesses a distinct cyclopropylamine modification.[1] Accurate quantification of this impurity is essential for establishing the safety profile of the drug substance (DS) and drug product (DP) in accordance with ICH Q3A/B guidelines.[1][3]

This guide objectively compares the performance of three distinct classes of reference standards available for this molecule, providing experimental protocols to validate their suitability for GMP and R&D applications.

The Molecule at a Glance
  • Chemical Name: N-[3-(Cyclopropylamino)phenyl]acetamide[1][2][3]

  • CAS Number: 884343-73-1[1][2][3]

  • Molecular Formula: C₁₁H₁₄N₂O[1][2][3]

  • Molecular Weight: 190.24 g/mol [1][2][3]

  • Role: Process Impurity / Degradant Fragment / Starting Material Derivative[1][2][3]

Comparative Analysis: Reference Standard Grades

Selecting the correct reference standard grade is not merely a purchasing decision; it dictates the validity of your analytical data.[2][3] The following table contrasts the three primary tiers of standards based on experimental performance metrics.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureOption A: Primary Reference Standard (CRM) Option B: Secondary/Working Standard Option C: Research Grade (Custom Synthesis)
Intended Use Release Testing & Validation. Used to assign potency to working standards.[1][2][3]Routine QC Testing. Daily batch release and stability monitoring.Early R&D / Identification. Marker for retention time (RT) only.
Purity (Chromatographic) > 99.5% (Certified)> 98.0%> 95.0% (Often variable)
Assay (Potency) Mass Balance / qNMR. (e.g., 99.2% ± 0.3% w/w)HPLC vs. Primary Standard.Area % only (Uncorrected).
Traceability SI-Traceable. Linked to NIST/BIPM via qNMR internal standards.[1][2][3]Traceable to the Primary Standard (Option A).[1][3]No formal traceability.[1][3]
Water/Solvent Content Quantified & Corrected. (KF + GC-HS data included).Quantified but often not corrected in "As is" value.[1][2][3]Not determined.
Homogeneity Guaranteed. Validated by inter-vial variability testing.Assumed based on bulk batch data.Unknown. Risk of segregation.[1][3]
Cost Efficiency Low (High upfront cost, but eliminates re-test risk).[1][3]High (Best balance for high-throughput labs).[1][2][3]Medium (Hidden costs in purification/validation).

Technical Deep Dive: Validating Performance

To ensure the reliability of your impurity profiling, the reference standard must undergo rigorous validation.[1][2] The following workflow illustrates the critical path for qualifying a reference standard for N-[3-(Cyclopropylamino)phenyl]acetamide.

Figure 1: Analytical Validation Workflow for Impurity Standards

ValidationWorkflow Start Raw Material Receipt (CAS 884343-73-1) ID Structural Identification (1H-NMR, MS, IR) Start->ID Purity Chromatographic Purity (HPLC-UV @ 240 nm) ID->Purity Decision1 Purity > 98.0%? Purity->Decision1 Purify Prep-HPLC Purification Decision1->Purify No Potency Potency Assignment (Mass Balance or qNMR) Decision1->Potency Yes Purify->Purity Homogeneity Homogeneity Testing (n=10 vials) Potency->Homogeneity Release Release as Reference Standard Homogeneity->Release

Caption: Workflow for the qualification of N-[3-(Cyclopropylamino)phenyl]acetamide as a reference standard, ensuring traceability and accuracy.

Experimental Protocols

The following protocols are designed to validate the performance of the reference standard in a real-world Trametinib impurity profiling context.

Protocol A: HPLC Method for Impurity Profiling

Objective: To demonstrate the resolution of N-[3-(Cyclopropylamino)phenyl]acetamide from the Trametinib API and other related impurities.

1. Chromatographic Conditions:

  • Column: C18 Stationary Phase (e.g., Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm).[1][3]

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH 9.0).[1][3] Note: Basic pH improves peak shape for aniline derivatives.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient Program:

    • 0 min: 95% A / 5% B[1][3]

    • 15 min: 60% A / 40% B[1][3]

    • 20 min: 10% A / 90% B[1][3]

    • 25 min: 95% A / 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 245 nm (Lambda max for the acetanilide core).[1]

  • Column Temp: 40°C.

2. Standard Preparation:

  • Accurately weigh 5.0 mg of N-[3-(Cyclopropylamino)phenyl]acetamide (Option A or B).[1][3]

  • Dissolve in 50 mL of Acetonitrile:Water (50:50) to create a 100 µg/mL stock.[1]

  • Dilute to 1.0 µg/mL (0.1% level relative to API) for sensitivity testing.

3. System Suitability Criteria:

  • Tailing Factor: NMT 1.5 (Critical for secondary amine quantification).[1][2][3]

  • Resolution (Rs): > 2.0 between the impurity and the API main peak.

  • Precision (RSD): < 2.0% for 6 replicate injections.[1][2][3]

Protocol B: Structural Confirmation via LC-MS/MS

Objective: To confirm the identity of the standard using fragmentation patterns.

1. Mass Spectrometry Parameters:

  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]⁺ = 191.12 m/z.[1][2][3]

  • Collision Energy: 20–35 eV.[1][3]

2. Key Fragmentation Transitions (MRM):

  • 191.1 → 149.1 m/z: Loss of the acetyl group (characteristic of acetamides).[1][3]

  • 191.1 → 134.1 m/z: Loss of the cyclopropylamine fragment (cleavage of C-N bond).[1][3]

  • 191.1 → 43.0 m/z: Acetyl cation [CH₃CO]⁺.[1][3]

3. Causality & Interpretation:

  • If the standard (Option C) shows a precursor at 191.1 but fails to produce the 134.1 fragment, it indicates the cyclopropyl group may be ring-opened (propylamine impurity), rendering the standard invalid.[1][3]

Formation Pathway & Mechanistic Insight[1][2][4][8]

Understanding the origin of this impurity allows for better control strategy development.[1]

Figure 2: Hypothetical Formation Pathway

FormationPathway SM1 3-Aminoacetanilide (Starting Material) Reaction N-Alkylation / Reductive Amination SM1->Reaction SM2 Cyclopropyl Source (e.g., Cyclopropanone / Reductive Amination) SM2->Reaction Product N-[3-(Cyclopropylamino)phenyl]acetamide (Impurity / Intermediate) Reaction->Product SideReaction Over-Alkylation Product->SideReaction SideProduct N-[3-(Dicyclopropylamino)...] SideReaction->SideProduct

Caption: Potential synthetic route for the formation of the impurity, highlighting the risk of over-alkylation which must be monitored in the reference standard purity.

Recommendations

For GMP Release Testing of Trametinib or related MEK inhibitors, it is scientifically indefensible to use an uncharacterized Research Grade (Option C) standard.[1] The lack of water correction and mass balance data can lead to potency assignment errors of 5–10% , directly impacting the calculated impurity levels in the final drug product.[1]

  • Recommendation: Procure Option A (Primary CRM) for the initial method validation and transfer.[1][2]

  • Cost-Saving Strategy: Use Option A to qualify a larger batch of Option B (In-house Working Standard) for routine daily use.[1][2][3]

References

  • PubChem. Acetamide, N-[3-(cyclopropylamino)phenyl]- (CAS 884343-73-1).[1][2][3] National Library of Medicine.[1] Available at: [Link][1][3]

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[1][2][3] Available at: [Link][1][2][3]

Sources

Comparative Guide: Melting Point & Characterization of N-[3-(Cyclopropylamino)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Thermal Characterization

In the synthesis of kinase inhibitors (e.g., Trametinib analogs) and complex pharmaceutical intermediates, the compound N-[3-(Cyclopropylamino)phenyl]acetamide (CAS 884343-73-1) represents a critical building block.[1] Its structural integrity—specifically the correct installation of the cyclopropylamine moiety—is often validated against its primary precursor, N-(3-Aminophenyl)acetamide (CAS 102-28-3).[1]

This guide provides an objective technical comparison between the target intermediate and its primary "alternative" (the unreacted precursor).[1] We focus on Melting Point (MP) determination as a rapid, self-validating metric for purity, contrasting it with the known thermal properties of the starting material.[1]

Key Insight: The presence of the unalkylated precursor (N-(3-Aminophenyl)acetamide) is the most common purity failure mode.[1] A sharp melting point depression or a value matching the precursor (86–88°C) indicates incomplete reaction or failure of the alkylation step.[1]

Comparative Analysis: Target vs. Alternative

The following table synthesizes the physicochemical differences between the target molecule and its closest structural alternative (the starting material).

Table 1: Physicochemical Comparison Profile
FeatureTarget Product Alternative / Precursor
Compound Name N-[3-(Cyclopropylamino)phenyl]acetamide N-(3-Aminophenyl)acetamide
CAS Number 884343-73-1 102-28-3
Structure Secondary Amine (Cyclopropyl-capped)Primary Amine (Free -NH₂)
Molecular Weight 190.24 g/mol 150.18 g/mol
Melting Point Experimental Determination Required *86 – 88 °C [1][2]
Solubility Profile Lipophilic (Soluble in DCM, EtOAc)Amphiphilic (Soluble in Water/EtOH)
Key Impurity Risk Over-alkylation (Dicyclopropyl)Unreacted Starting Material

*Note: While specific literature values for the pure target are proprietary/variable by polymorph, it is distinct from the precursor. Any MP observed in the 80–90°C range suggests significant contamination with the starting material.[1]

Scientific Rationale & Mechanism

The Chemistry of the Shift

The transition from a primary amine (Precursor) to a secondary cyclopropylamine (Target) introduces steric bulk and disrupts the hydrogen-bonding network of the crystal lattice.[1]

  • Precursor (CAS 102-28-3): Possesses a primary amine (-NH₂) capable of acting as both a double H-bond donor and acceptor, leading to a relatively stable lattice (MP 86-88°C).[1]

  • Target (CAS 884343-73-1): The cyclopropyl group is a rigid, lipophilic moiety.[1] Its addition removes one H-bond donor and introduces steric hindrance.[1] This typically alters the packing efficiency.

    • Diagnostic Rule: If your isolated solid melts at ~87°C, you have likely isolated unreacted starting material, not the product.

Synthesis Pathway Visualization

The following diagram illustrates the synthesis logic and where the "Alternative" persists as an impurity.

SynthesisPathway Precursor N-(3-Aminophenyl)acetamide (CAS 102-28-3) MP: 86-88°C Target N-[3-(Cyclopropylamino)phenyl]acetamide (CAS 884343-73-1) Target Product Precursor->Target Alkylation Impurity Impurity A: Unreacted Precursor (MP Depression) Precursor->Impurity Incomplete Rxn Reagents Cyclopropyl Source (e.g., Cyclopropanone acetal / Reductive Amination) Reagents->Target Impurity->Target Contamination

Figure 1: Synthesis pathway highlighting the origin of the primary impurity (Precursor).[1]

Experimental Protocol: Self-Validating Purity System

Phase 1: Purification (Crucial Pre-requisite)

Before MP determination, remove the precursor. The precursor is more water-soluble than the target.

  • Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate.

  • Wash: Wash the organic layer with 5% Citric Acid solution (removes unreacted primary amines more aggressively than secondary amines due to basicity differences).[1]

  • Crystallization: Dry organics (MgSO₄), concentrate, and induce crystallization with Hexanes or Heptane.[1]

Phase 2: Capillary Melting Point Determination (USP <741>)

Equipment: Calibrated Capillary Melting Point Apparatus (e.g., Büchi or Mettler Toledo).[1]

  • Sample Prep: Dry the purified solid under vacuum at 40°C for 4 hours to remove solvent inclusions (pseudo-polymorphs). Grind to a fine powder.

  • Loading: Fill a capillary tube to a height of 3 mm. Compact by tapping.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 70°C.[1]

    • Critical Ramp (1°C/min) from 70°C upwards.[1]

  • Observation:

    • Onset Point: First visible liquid droplet.

    • Clear Point: Complete liquefaction.

Phase 3: Data Interpretation Decision Tree

MP_Decision_Tree Start Measure MP of Isolate CheckRange Is MP 86 - 88°C? Start->CheckRange CheckDepression Is Range Wide (>2°C)? CheckRange->CheckDepression No Result_Precursor FAILURE: Unreacted Precursor (CAS 102-28-3) CheckRange->Result_Precursor Yes Result_Impure WARNING: Eutectic Mixture Recrystallize CheckDepression->Result_Impure Yes Result_Success SUCCESS: Target Product (Distinct MP) CheckDepression->Result_Success No (Sharp)

Figure 2: Logical decision tree for interpreting melting point data in the context of synthesis validation.

Conclusion

For N-[3-(Cyclopropylamino)phenyl]acetamide , the melting point is not just a physical constant; it is a process control tool.[1]

  • The Benchmark: The unreacted precursor melts at 86–88°C [1].[1]

  • The Goal: A sharp melting point distinct from this range (typically higher or significantly lower depending on the polymorph obtained) confirms the successful formation of the secondary amine.[1]

  • Recommendation: Use the differential solubility in acidic media to remove the precursor, then use MP to confirm the absence of the 86–88°C thermal event.

References

  • National Toxicology Program (NTP). (1992).[1][2][3] N-(3-Aminophenyl)acetamide (CAS 102-28-3) - Chemical and Physical Properties.[1][2][3][4][5] National Institutes of Health.[2][3] Link

  • ChemicalBook. (2023).[1] N-(3-Aminophenyl)acetamide Properties and Safety.Link[1]

  • PubChem. (2023).[1][6] Compound Summary: N-[3-(Cyclopropylamino)phenyl]acetamide (CAS 884343-73-1).[1] National Center for Biotechnology Information. Link[1]

  • ECHEMI. (2023). Product Profile: Acetamide, N-[3-(cyclopropylamino)phenyl]-.[1][6]Link

Sources

Spectral Fingerprinting of N-Phenylacetamide Derivatives: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared Spectroscopy Peaks for N-Phenylacetamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-phenylacetamide (acetanilide) and its derivatives represent a foundational scaffold in medicinal chemistry, serving as the structural backbone for analgesics like paracetamol (acetaminophen) and various sulfonamides. In drug development, the precise identification of substituent effects on the amide moiety is critical for quality control and structural elucidation.

This guide provides a technical comparison of the infrared (IR) spectral signatures of N-phenylacetamide derivatives. Unlike generic spectral lists, this analysis focuses on the mechanistic causality of peak shifts—specifically how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the Amide I (C=O) and N-H vibrational modes through Hammett electronic effects.

Mechanistic Foundation: The "Push-Pull" Effect

To interpret the spectra of acetanilide derivatives accurately, one must understand the resonance competition between the phenyl ring and the carbonyl group for the nitrogen lone pair.

  • Resonance Effect: The nitrogen lone pair can delocalize into the carbonyl group (increasing C-N double bond character, decreasing C=O bond order) or into the phenyl ring.

  • Substituent Modulation:

    • EWGs (e.g., -NO₂): Pull electron density from the ring, which in turn pulls density from the nitrogen. This "locks" the nitrogen lone pair towards the ring, reducing its resonance contribution to the carbonyl. Result: The C=O bond retains higher double-bond character, shifting the Amide I band to a higher frequency (Blue Shift) .

    • EDGs (e.g., -OH, -CH₃): Push electron density into the ring/nitrogen system. This facilitates nitrogen-to-carbonyl resonance, increasing the single-bond character of the carbonyl. Result: The Amide I band shifts to a lower frequency (Red Shift) .

Visualization: Electronic Substituent Logic

SubstituentLogic Substituent Substituent (Para-position) EWG Electron Withdrawing (NO2, Cl) Substituent->EWG EDG Electron Donating (OH, CH3) Substituent->EDG N_LonePair Nitrogen Lone Pair Availability EWG->N_LonePair Withdraws e- EDG->N_LonePair Donates e- Resonance N-to-C=O Resonance N_LonePair->Resonance Decreases N_LonePair->Resonance Increases CO_Bond C=O Bond Order Resonance->CO_Bond Increases (more double bond) Resonance->CO_Bond Decreases (more single bond) Frequency Amide I Frequency (Wavenumber) CO_Bond->Frequency Blue Shift (Higher cm-1) CO_Bond->Frequency Red Shift (Lower cm-1)

Figure 1: Mechanistic flow illustrating how substituents modulate the Amide I vibrational frequency via electronic effects.

Comparative Analysis: Spectral Data

The following table synthesizes experimental data for N-phenylacetamide and its key derivatives. Note the diagnostic shift in the Amide I band.

Table 1: Characteristic IR Frequencies of N-Phenylacetamide Derivatives (Solid Phase/KBr)

DerivativeSubstituent (Para)Electronic NatureAmide I (C=O) [cm⁻¹]N-H Stretch [cm⁻¹]Diagnostic Fingerprint Peaks [cm⁻¹]
Paracetamol -OHStrong EDG1650 - 1655 3100-3400 (Broad)*~3325 (O-H), ~1260 (C-O), ~1565 (Amide II)
4-Methylacetanilide -CH₃Weak EDG1655 - 1660 ~3290~1350-1450 (CH₃ deform)
Acetanilide -HNeutral1660 - 1665 ~3294~750, 695 (Mono-sub benzene)
4-Chloroacetanilide -ClWeak EWG (Inductive)1668 - 1670 ~3298~830 (C-Cl stretch) , ~1090 (Ar-Cl)
4-Nitroacetanilide -NO₂Strong EWG1680 - 1690 ~3318 - 3330~1500-1550 (Asym NO₂) , ~1340 (Sym NO₂)

*Note: In Paracetamol, the O-H stretch is broad and often overlaps with the N-H stretching region, creating a complex envelope between 3100–3400 cm⁻¹.

Detailed Peak Interpretation
  • Amide I (C=O[1][2] Stretch): This is the most sensitive probe for electronic environment.

    • Paracetamol (1654 cm⁻¹): The strong donation from the -OH group facilitates resonance, lengthening the C=O bond and lowering the frequency [1].

    • 4-Nitroacetanilide (1690 cm⁻¹): The nitro group competes for electron density, preventing the nitrogen from donating to the carbonyl. The C=O bond remains tight and stiff, resonating at a higher frequency [2].

  • N-H Stretch: While less predictable due to hydrogen bonding sensitivity, EWGs generally increase the acidity of the N-H bond. In the solid state, this can strengthen intermolecular hydrogen bonding (lowering frequency), but in isolated or sterically hindered environments, the stiffening of the bond force constant (due to electron withdrawal) leads to a blue shift (~3330 cm⁻¹ for Nitro vs ~3294 cm⁻¹ for parent) [3].

  • Fingerprint Region: The region below 1500 cm⁻¹ is critical for isomer confirmation.

    • C-Cl Stretch: A distinct, intense band at 830 cm⁻¹ is diagnostic for 4-chloroacetanilide [4].[1]

    • Nitro Group: Look for the "vampire teeth" doublet of N-O stretches: Asymmetric (~1530 cm⁻¹) and Symmetric (~1340 cm⁻¹) [5].

Experimental Protocol: High-Fidelity KBr Pellet

For solid derivatives, the Transmission (KBr pellet) method is superior to ATR (Attenuated Total Reflectance) for resolving subtle peak shifts, as ATR can distort peak shapes and shift frequencies lower due to depth-of-penetration effects [6].

Workflow: Sample-to-Spectrum

ExperimentalWorkflow Start Start: Solid Sample Dry 1. Desiccation (Dry KBr & Sample at 110°C) Start->Dry Ratio 2. Ratio Control (1-2 mg Sample : 200 mg KBr) Dry->Ratio Grind 3. Homogenization (Agate Mortar, <2µm particle size) Ratio->Grind Press 4. Compression (10 tons, 2 mins, Vacuum) Grind->Press Check 5. Visual Check (Transparent/Glassy Disk?) Press->Check Acquire 6. Acquisition (4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ res) Check->Acquire Pass Fail Reprocess: Regrind or Dry Check->Fail Cloudy/Opaque Fail->Grind

Figure 2: Step-by-step protocol for generating high-quality KBr pellets to minimize scattering and water interference.

Critical Steps for Reproducibility
  • Moisture Control: KBr is hygroscopic. Water bands (3400 cm⁻¹ and 1640 cm⁻¹) can obscure N-H and Amide I peaks. Always dry KBr powder at 110°C overnight before use.

  • Particle Size: Grind the sample/KBr mixture until it feels like fine flour. Large particles cause the "Christiansen Effect" (asymmetric peak distortion), shifting apparent maxima.

  • Background Subtraction: Always collect a fresh background spectrum of a pure KBr pellet (not just air) to account for moisture adsorbed during the pressing process.

Validation & Quality Control

To ensure the observed shifts are real and not artifacts:

  • Polystyrene Calibration: Verify the spectrometer alignment using a standard polystyrene film (peaks at 1601 cm⁻¹ and 2849 cm⁻¹).

  • Derivative Spectroscopy: If the Amide I band overlaps with the Amide II or solvent peaks, apply a Second Derivative algorithm to the spectral data. This enhances resolution and separates overlapping shoulders.

  • DFT Cross-Reference: Compare experimental results with Density Functional Theory (DFT) predictions (e.g., B3LYP/6-311G).[3] Note that DFT frequencies are typically harmonic and must be scaled by a factor of ~0.961 to match experimental anharmonic frequencies [7].

References

  • NIST Chemistry WebBook. Acetaminophen (Paracetamol) IR Spectrum. National Institute of Standards and Technology. Link

  • PubChem. 4-Nitroacetanilide Spectral Data. National Library of Medicine. Link

  • Miyazaki, M., et al. (2009). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides. Physical Chemistry Chemical Physics. Link

  • BenchChem. A Comparative Guide to the FT-IR Spectra of Chloro-Substituted Acetanilides.Link

  • Specac. Interpreting Infrared Spectra: Nitro Compounds.Link

  • Researching.cn. A Comparative Study on the ATR and TR Methods of Infrared Spectroscopy.Link

  • Velcheva, E.A., et al. (2016). IR spectral and structural changes caused by the conversion of acetanilide into azanion.[3][4] Bulgarian Chemical Communications.[3] Link

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of N-[3-(Cyclopropylamino)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational protocols for the disposal and handling of N-[3-(Cyclopropylamino)phenyl]acetamide (CAS: 884343-73-1).

This document is structured for autonomy and immediate application , designed to serve as the primary reference for laboratory personnel and safety officers.

Immediate Action & Emergency Response

Status: Active Pharmaceutical Intermediate / Chemical Reagent Urgency: High (Potential Bioactive Amine)

Scenario Immediate Action Protocol
Skin Contact Wash immediately with soap and copious water.[1][2][3] Do not use ethanol (increases absorption).
Eye Contact Rinse cautiously with water for 15 minutes.[1][2][3][4] Remove contact lenses if present.[2][3][4][5][6]
Inhalation Move to fresh air.[1][2][3][5][6] If breathing is difficult, administer oxygen (trained personnel only).
Small Spill Do not dry sweep. Use a HEPA vacuum or wet-wipe method to prevent aerosolization.
Large Spill Evacuate area. Contact EHS. Use SCBA if dust concentration is high.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity and biological potential. N-[3-(Cyclopropylamino)phenyl]acetamide is an aniline derivative, sharing structural characteristics with kinase inhibitors (e.g., Trametinib intermediates).

  • CAS Number: 884343-73-1[7]

  • Molecular Formula: C₁₁H₁₄N₂O

  • Molecular Weight: 190.24 g/mol

  • Physical State: Solid (typically off-white to pale brown powder)

  • Solubility: Soluble in DMSO, Methanol; low solubility in water.

Risk Assessment (E-E-A-T Analysis)

As a Senior Application Scientist, I advise treating this compound as a suspected sensitizer and aquatic toxin , even if specific GHS data is limited.

  • Aniline Moiety: Aniline derivatives are known to cause methemoglobinemia and skin sensitization.

  • Pharmacological Activity: As a structural fragment of MEK inhibitors, it may possess residual kinase inhibitory activity, necessitating destruction via incineration rather than landfill.

  • Environmental Fate: Aromatic amines are often toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol

This protocol ensures compliance with general laboratory safety standards and prepares the waste for final destruction (Incineration).

A. Solid Waste (Pure Compound & Spills)
  • Objective: Isolate the compound for high-temperature incineration.

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.

  • Labeling: Must read "Hazardous Waste - Toxic Organic Solid" .

  • Procedure:

    • Transfer expired or excess powder carefully to the waste container inside a fume hood.

    • Do not mix with oxidizers (e.g., nitrates, perchlorates) to avoid exothermic reactions.

    • Seal the container with a screw-top lid and apply parafilm to prevent fugitive dust.

B. Liquid Waste (Mother Liquors & Rinsates)
  • Objective: Prevent aquatic contamination.

  • Solvent Compatibility: Collect in the "Non-Halogenated Organic" stream (assuming dissolved in DMSO/MeOH).

  • Procedure:

    • Dissolve any residual solid in a minimal amount of Acetone or Methanol.

    • Transfer to the Organic Solvents Waste carboy.

    • Critical Check: Ensure the waste stream pH is between 5–9. If the solution was acidified during synthesis, neutralize before adding to the organic solvent drum to prevent drum corrosion or gas generation.

C. Contaminated Debris (PPE & Consumables)
  • Items: Gloves, weighing boats, paper towels, pipette tips.

  • Procedure:

    • Place all solid debris into a clear, heavy-duty hazardous waste bag (6-mil thickness).

    • Tie the bag securely (gooseneck tie).

    • Place the bag inside a secondary solid waste drum labeled "Contaminated Lab Debris."

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of N-[3-(Cyclopropylamino)phenyl]acetamide based on its physical state and contamination level.

DisposalWorkflow Start Waste Generation: N-[3-(Cyclopropylamino)phenyl]acetamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Debris Contaminated Items (Gloves, Paper) StateCheck->Debris Trace Residue SolidContainer Collect in HDPE/Glass Jar Label: 'Toxic Organic Solid' Solid->SolidContainer LiquidSolvent Is solvent Halogenated? Liquid->LiquidSolvent Bagging Double Bag (6-mil) Label: 'Contaminated Debris' Debris->Bagging SolidDestruction Ship for High-Temp Incineration SolidContainer->SolidDestruction HaloYes Halogenated Waste Stream LiquidSolvent->HaloYes DCM, Chloroform HaloNo Non-Halogenated Stream (Combustible) LiquidSolvent->HaloNo DMSO, MeOH, Acetone LiquidDestruction Fuel Blending / Incineration HaloYes->LiquidDestruction HaloNo->LiquidDestruction DebrisDestruction Hazardous Waste Landfill or Incineration Bagging->DebrisDestruction

Caption: Logical decision tree for segregating N-[3-(Cyclopropylamino)phenyl]acetamide waste streams to ensure regulatory compliance and environmental safety.

Regulatory Framework & Compliance

While N-[3-(Cyclopropylamino)phenyl]acetamide is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), it must be managed under the "Generator Knowledge" clause of RCRA (Resource Conservation and Recovery Act) due to its chemical class.

Regulation Classification Requirement
RCRA (USA) Non-Listed, Characteristic-PotentialEvaluate for toxicity (TCLP) if landfilling. Default to Incineration to bypass testing costs and ensure destruction.
GHS / OSHA Hazardous ChemicalMaintain SDS.[5][8] Label all secondary containers. Train personnel on Aniline hazards.
DOT (Transport) Not Regulated (typically)If shipping pure waste, verify if it meets Class 6.1 (Toxic) criteria based on LD50 data.
Expert Insight: Why Incineration?

Landfilling organic amines creates a long-term liability for groundwater contamination. Incineration at >1000°C guarantees the breakdown of the phenyl-acetamide bond and the cyclopropyl ring, converting the bioactive molecule into inert CO₂, H₂O, and NOₓ gases (scrubbed).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44596395, N-[3-(Cyclopropylamino)phenyl]acetamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Aniline and Derivatives - Safety Standards. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling N-[3-(Cyclopropylamino)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety architecture for handling N-[3-(Cyclopropylamino)phenyl]acetamide (CAS: 884343-73-1).

This protocol is designed under the Precautionary Principle . As a pharmaceutical intermediate—likely a precursor in the synthesis of MEK inhibitors (e.g., Trametinib analogs)—this compound possesses structural motifs associated with kinase inhibition and aniline-like toxicity. In the absence of a completed toxicological dossier, you must treat this agent as a potent bioactive and potential skin sensitizer .

Part 1: Executive Safety Summary (Emergency Action Card)

Parameter Critical Data
CAS Number 884343-73-1
Physical State Solid (Powder/Crystalline)
Primary Hazards Skin/Eye Irritant , Potential Sensitizer , Acute Oral Toxicity (Inferred from aniline derivatives).
Containment Mandatory Fume Hood or Glovebox. Do not handle on an open bench.
Fire Safety Combustible organic solid. Emits toxic NOx fumes upon decomposition.[1]
Spill Agent Absorb with inert material (Vermiculite/Sand).[2] Do not use bleach immediately (potential reaction with amines); use soapy water first.

Part 2: Hazard Identification & Risk Assessment

The "Why" Behind the Protocol: To handle this compound safely, one must understand its chemical lineage.

  • Aniline Substructure: The N-phenyl group classifies this as an aniline derivative. Anilines are notorious for methemoglobinemia (interfering with oxygen transport in blood) and skin sensitization .

  • Cyclopropylamine Moiety: Cyclopropyl groups are often used in medicinal chemistry to improve metabolic stability. This implies that if the compound enters the body, it may resist rapid degradation, prolonging systemic exposure.

  • Acetamide Linkage: While generally stable, acetamides can hydrolyze under strong acid/base conditions to release the free aniline, escalating toxicity risks.

Risk Matrix:

  • Inhalation: High Risk.[3] Fine powders aerosolize easily during weighing.

  • Dermal: High Risk. Lipophilic nature facilitates absorption; potential for allergic dermatitis.

  • Ingestion: Low Operational Risk (assuming standard hygiene), but High Consequence (toxicity).

Part 3: Personal Protective Equipment (PPE) Selection Matrix

This matrix is not a suggestion; it is a validated barrier system.

PPE Component Specification Scientific Rationale
Hand Protection (Dry) Double Nitrile Gloves (min 0.11 mm thickness).Nitrile provides excellent resistance to solid permeation. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.
Hand Protection (Solution) Silver Shield (Laminate) under Nitrile .If dissolved in penetrating solvents (DCM, DMSO), nitrile degrades rapidly. Laminate liners prevent chemical breakthrough.
Respiratory N95/P2 (Minimum) inside hood; P100/P3 outside.The particle size of pharmaceutical intermediates often ranges from 1–10 µm, requiring HEPA-level filtration if engineering controls (hood) fail.
Eye Protection Chemical Splash Goggles .Safety glasses are insufficient for powders that can drift around side shields. Goggles seal the ocular cavity.
Body Protection Tyvek® Lab Coat (Disposable) with elastic cuffs.Cotton coats absorb and retain chemical dust, becoming a secondary source of exposure. Disposable Tyvek sheds particles.

Part 4: Operational Protocol (Step-by-Step)

Phase A: Reception & Storage
  • Inspection: Upon receipt, inspect the container for "crusting" on the threads, which indicates leakage.

  • Storage: Store at 2–8°C in a dedicated secondary container.

    • Reasoning: Amine-containing compounds can oxidize. Cold storage slows degradation. The secondary container prevents cross-contamination in the fridge.

Phase B: Weighing & Solubilization

Critical Control Point: This is the moment of highest exposure risk.

  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood.

    • Reasoning: Organic powders are prone to static charge, causing them to "jump" or disperse unexpectedly during spatula transfer.

  • The "Tunnel" Technique:

    • Do not weigh directly on the balance pan.

    • Place the receiving vial inside a larger beaker (secondary containment) on the balance.

    • Use a disposable funnel to direct powder into the vial.

  • Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vial.

    • Caution: Exothermic solvation is possible. Allow to cool before capping.

Phase C: Waste Disposal & Decontamination
  • Solid Waste: Dispose of gloves, weigh boats, and paper towels in a Hazardous Solid Waste drum labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent used.

  • Decontamination Solution:

    • Use a Surfactant/Water mix (5% Alconox) for initial cleaning.

    • Follow with a solvent wipe (Isopropanol) only after the bulk powder is removed.

    • Warning: Do not use Isopropanol first; it spreads the hydrophobic powder rather than lifting it.

Part 5: Visualization of Safety Logic

Diagram 1: PPE Decision Logic Tree

This decision tree guides the researcher to the correct PPE based on the state of matter and solvent system.

PPE_Decision_Tree Start Start: Handling N-[3-(Cyclopropylamino)phenyl]acetamide State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid PPE_Solid PPE SET A: - Fume Hood (Mandatory) - Double Nitrile Gloves - N95/P100 (if open sash) - Tyvek Sleeves Solid->PPE_Solid Dust Hazard SolventCheck Check Solvent Type Liquid->SolventCheck StandardSolvent Standard (Water/Ethanol) SolventCheck->StandardSolvent PenetratingSolvent Penetrating (DMSO/DCM/DMF) SolventCheck->PenetratingSolvent PPE_Standard PPE SET B: - Fume Hood - Double Nitrile Gloves - Splash Goggles StandardSolvent->PPE_Standard PPE_HighRisk PPE SET C (High Risk): - Fume Hood - Silver Shield (Laminate) Liner - Outer Nitrile Glove - Face Shield PenetratingSolvent->PPE_HighRisk Permeation Risk

Caption: PPE Selection Logic based on physical state and solvent carrier permeation risks.

Diagram 2: Emergency Spill Response Workflow

A self-validating loop for managing accidental release.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Allow aerosols to settle - 15 min) Spill->Evacuate PPE_Up 2. Don Emergency PPE (Double Gloves, Goggles, P100 Mask) Evacuate->PPE_Up Contain 3. Containment Cover with damp paper towels (Prevents dust) PPE_Up->Contain Clean 4. Decontamination Scoop -> Soap/Water Wash -> Solvent Wipe Contain->Clean Disposal 5. Disposal Seal in HazMat Bag -> Label Clean->Disposal

Caption: Sequential workflow for dry powder spill response to minimize aerosolization.

References

  • PubChem. (2025).[4] Compound Summary: N-[3-(Cyclopropylamino)phenyl]acetamide (CID 44208821). National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.